Product packaging for Ebastine-d5(Cat. No.:)

Ebastine-d5

Cat. No.: B563417
M. Wt: 474.7 g/mol
InChI Key: MJJALKDDGIKVBE-UAVBZTRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ebastine-d5 is intended for use as an internal standard for the quantification of ebastine by GC- or LC-MS. Ebastine is a potent second generation histamine H1 receptor antagonist (IC50 = 45 nM) that does not cross the blood brain barrier. It undergoes extensive first-pass metabolism by hepatic cytochrome P450 3A4 into its active carboxylic acid metabolite, carebastine, which exerts most of the pharmacological effects. At 10 μM, ebastine has been shown to inhibit T cell proliferation and the production of Th2-type pro-inflammatory cytokines by macrophages.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39NO2 B563417 Ebastine-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJALKDDGIKVBE-UAVBZTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Weight of Ebastine-d5

This technical guide provides a comprehensive overview of the molecular weight of this compound, an isotopically labeled form of Ebastine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require precise information for applications such as quantitative analysis using mass spectrometry, where this compound serves as an internal standard.

Molecular Weight and Composition of this compound

This compound is a deuterated analog of Ebastine, a second-generation H1 histamine receptor antagonist. The incorporation of five deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled compound in mass spectrometric analyses.

The molecular formula for this compound is C₃₂H₃₄D₅NO₂.[1][2][3] The reported molecular weight is approximately 474.69 g/mol .[1][3] Other sources report the molecular weight as 474.7 g/mol .[2][4]

Data Presentation: Molecular Weight Breakdown

The following table provides a detailed breakdown of the molecular weight of this compound based on its elemental composition. The atomic weights of the constituent elements are provided to four decimal places for accuracy.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC3212.011384.352
HydrogenH341.00834.272
DeuteriumD52.01410.070
NitrogenN114.00714.007
OxygenO215.99931.998
Total 474.699

Note: The total calculated molecular weight may vary slightly from reported values due to rounding and the specific isotopic abundances used in the calculation.

Experimental Protocol: Determination of Molecular Weight by Mass Spectrometry

The accurate determination of the molecular weight of a compound like this compound is crucial for its characterization and use as an internal standard. Mass spectrometry is the primary technique employed for this purpose.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Objective: To determine the accurate mass and confirm the molecular weight of this compound.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Volatile acid (e.g., formic acid) for promoting ionization

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in the chosen high-purity solvent. A typical concentration is in the range of 1-10 µg/mL. A small amount of formic acid (e.g., 0.1% v/v) is often added to the solution to facilitate the formation of protonated molecules, [M+H]⁺.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution with known masses across a wide range. This ensures high mass accuracy.

  • Infusion and Ionization: The prepared this compound solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate. In the ESI source, the sample solution is nebulized, and a high voltage is applied, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, the most common ion observed will be the protonated molecule, [C₃₂H₃₄D₅NO₂ + H]⁺.

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., TOF). In a TOF analyzer, ions are accelerated by an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, followed by heavier ions.

  • Data Acquisition and Processing: The detector records the arrival time of the ions, which is then converted into a mass spectrum showing the relative abundance of ions as a function of their m/z. The accurate mass of the [M+H]⁺ ion of this compound is determined from this spectrum. The molecular weight of the neutral molecule is then calculated by subtracting the mass of a proton.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound using ESI-TOF Mass Spectrometry.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Dissolve this compound in Solvent Dissolve this compound in Solvent Add Formic Acid Add Formic Acid Dissolve this compound in Solvent->Add Formic Acid Calibrate Mass Spectrometer Calibrate Mass Spectrometer Add Formic Acid->Calibrate Mass Spectrometer Infuse Sample into ESI Source Infuse Sample into ESI Source Calibrate Mass Spectrometer->Infuse Sample into ESI Source Ionize Sample (ESI) Ionize Sample (ESI) Infuse Sample into ESI Source->Ionize Sample (ESI) Analyze Ions by TOF Analyze Ions by TOF Ionize Sample (ESI)->Analyze Ions by TOF Detect Ions Detect Ions Analyze Ions by TOF->Detect Ions Generate Mass Spectrum Generate Mass Spectrum Detect Ions->Generate Mass Spectrum Determine Accurate Mass of [M+H]+ Determine Accurate Mass of [M+H]+ Generate Mass Spectrum->Determine Accurate Mass of [M+H]+ Calculate Molecular Weight Calculate Molecular Weight Determine Accurate Mass of [M+H]+->Calculate Molecular Weight

Caption: Workflow for Molecular Weight Determination of this compound.

References

An In-depth Technical Guide to Ebastine-d5: Chemical Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ebastine-d5, a deuterated analog of the second-generation antihistamine, Ebastine. This document details its chemical structure, and physicochemical properties, and focuses on its critical role as an internal standard in the quantitative analysis of Ebastine and its metabolites. Detailed experimental protocols for bioanalytical methods and a visualization of the metabolic pathway of Ebastine are included to support research and drug development activities.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on one of the phenyl rings of the diphenylmethoxy group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.

The chemical structure of this compound is presented below:

Chemical Structure: 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(phenyl(phenyl-d5)methoxy)-1-piperidinyl]-1-butanone

Image of the chemical structure of this compound

(Note: An image would be placed here in a final document)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, facilitating easy comparison and reference.

PropertyValueReference
Molecular Formula C₃₂H₃₄D₅NO₂[1]
Molecular Weight 474.69 g/mol [2]
CAS Number 1216953-13-7[1]
Appearance Solid[1]
Purity ≥98%Commercially available standard
Storage Conditions -20°CCommercially available standard

Synthesis and Purification

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general principles for the synthesis of deuterated compounds involve the use of deuterated reagents in the chemical synthesis process. For this compound, this would likely involve the use of deuterated benzophenone or a related deuterated precursor during the synthesis of the diphenylmethoxy moiety.

General Synthetic Approach:

The synthesis of Ebastine typically involves the reaction of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one with a diphenylmethyl halide. To introduce the deuterium labels, a deuterated version of the diphenylmethyl halide, such as (phenyl-d5)phenylmethyl bromide, would be utilized.

Purification:

The purification of isotopically labeled standards like this compound is critical to ensure their accuracy in quantitative assays. High-performance liquid chromatography (HPLC) is a common technique employed for the purification of such standards to achieve high chemical and isotopic purity. The purity is typically assessed by a combination of HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Role as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard (IS) in the quantitative analysis of Ebastine and its metabolites in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Ebastine, meaning it behaves similarly during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: It effectively compensates for variations in sample preparation and matrix effects (ion suppression or enhancement) that can occur in complex biological samples.

  • Improved Accuracy and Precision: The use of this compound as an internal standard significantly improves the accuracy and precision of the analytical method.

Experimental Protocols: Quantification of Ebastine by LC-MS/MS

Below is a detailed experimental protocol for the simultaneous determination of Ebastine and its active metabolite, Carebastine, in human plasma using LC-MS/MS with a deuterated internal standard like this compound. This protocol is a composite based on several published methods.[4][5][6]

Materials and Reagents
  • Ebastine and Carebastine reference standards

  • This compound (or other suitable deuterated analog) as an internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation Method)
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

  • Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject an aliquot (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ebastine: m/z 470.3 → 268.2Carebastine: m/z 484.3 → 282.2this compound: m/z 475.3 → 268.2
Collision Energy Optimized for each transition
Dwell Time 100 ms

Metabolism of Ebastine

Ebastine is a prodrug that is extensively metabolized in the liver to its pharmacologically active carboxylic acid metabolite, Carebastine. The metabolism primarily involves the cytochrome P450 (CYP) enzyme system.[7] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and for the simultaneous quantification of the parent drug and its active metabolite.

The major metabolic pathways of Ebastine are hydroxylation and N-dealkylation. Ebastine is first hydroxylated to Hydroxyebastine, which is then further oxidized to the active metabolite, Carebastine. Both CYP3A4 and CYP2J2 have been identified as key enzymes in these transformations.[1][8]

Metabolic Pathway of Ebastine

Ebastine_Metabolism cluster_enzymes CYP450 Enzymes Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine Hydroxylation Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine N-dealkylation Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation CYP3A4 CYP3A4 CYP3A4->Ebastine minor CYP3A4->Hydroxyebastine CYP3A4->Desalkylebastine formation CYP2J2 CYP2J2 CYP2J2->Ebastine major CYP2J2->Hydroxyebastine

Caption: Metabolic pathway of Ebastine to its active metabolite Carebastine and other metabolites.

Experimental Workflow for Bioanalysis

The overall workflow for the quantitative analysis of Ebastine in a biological matrix using this compound as an internal standard involves several key steps, from sample collection to data analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Chromatography Chromatographic Separation (LC) Extraction->Chromatography Mass_Spec Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spec Peak_Integration Peak Integration and Ratio Calculation Mass_Spec->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: General workflow for the quantitative bioanalysis of Ebastine using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ebastine and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS assays addresses the challenges of matrix effects and procedural variability, ensuring reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary for the effective utilization of this compound in their analytical workflows.

References

In-Depth Technical Guide: Synthesis and Purification of Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Ebastine-d5, a deuterated analog of the second-generation antihistamine, Ebastine. The incorporation of five deuterium atoms into one of the phenyl rings of the diphenylmethoxy moiety makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for precise quantification in bioanalytical assays.

This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the chemical synthesis and purification workflows.

Synthetic Strategy

The synthesis of this compound is a multi-step process that strategically introduces the deuterium label at the diphenylmethanol stage. The overall synthesis can be divided into three key stages:

  • Preparation of the Deuterated Intermediate: Synthesis of Diphenylmethanol-d5.

  • Formation of the Piperidine Intermediate: Coupling of Diphenylmethanol-d5 with 4-hydroxypiperidine.

  • Final N-Alkylation: Reaction of the deuterated piperidine intermediate with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield this compound.

Chemical Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Deuterated Intermediate Synthesis cluster_1 Stage 2: Piperidine Intermediate Formation cluster_2 Stage 3: Final Product Synthesis Benzophenone_d10 Benzophenone-d10 Reduction Reduction (Sodium Borohydride) Benzophenone_d10->Reduction Methanol Diphenylmethanol_d5 Diphenylmethanol-d5 Reduction->Diphenylmethanol_d5 Coupling_1 Coupling (p-Toluenesulfonic acid) Diphenylmethanol_d5->Coupling_1 Hydroxypiperidine 4-Hydroxypiperidine Hydroxypiperidine->Coupling_1 Piperidine_Intermediate 4-(diphenylmethoxy-d5)piperidine Coupling_1->Piperidine_Intermediate Coupling_2 N-Alkylation Piperidine_Intermediate->Coupling_2 Butanone_derivative 4-chloro-1-(4-tert-butylphenyl) -1-butanone Butanone_derivative->Coupling_2 Ebastine_d5_crude Crude this compound Coupling_2->Ebastine_d5_crude Purification Purification Ebastine_d5_crude->Purification Ebastine_d5_pure Pure this compound Purification->Ebastine_d5_pure

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Diphenylmethanol-d5

The synthesis of the key deuterated intermediate, Diphenylmethanol-d5, is achieved through the reduction of commercially available Benzophenone-d10.

Reaction: Reduction of Benzophenone-d10 with Sodium Borohydride.

Procedure:

  • In a round-bottom flask, dissolve 5.5 g of Benzophenone-d10 in 50 mL of methanol and cool the solution in an ice bath.

  • Slowly add 1.0 g of sodium borohydride to the cooled solution over a period of 10 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Carefully add 30 mL of 1 M HCl to quench the reaction.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hexanes to yield Diphenylmethanol-d5 as a white solid.

Stage 2: Synthesis of 4-(diphenylmethoxy-d5)piperidine

This stage involves the etherification of 4-hydroxypiperidine with the deuterated diphenylmethanol.

Reaction: Etherification of 4-hydroxypiperidine with Diphenylmethanol-d5.

Procedure:

  • In a flask equipped with a thermometer and a condenser, combine 42.0 g of Diphenylmethanol-d5, 25.25 g of 4-hydroxypiperidine, and 49.4 g of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 155-160 °C under vacuum until the evolution of water ceases[1].

  • Cool the resulting glassy residue and partition it between 500 mL of diethyl ether and 200 mL of 2 N aqueous sodium hydroxide[1].

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-(diphenylmethoxy-d5)piperidine, which can be used in the next step without further purification.

Stage 3: Synthesis of this compound

The final step is the N-alkylation of the deuterated piperidine intermediate to yield this compound.

Reaction: N-alkylation of 4-(diphenylmethoxy-d5)piperidine.

Procedure:

  • Combine 4-(diphenylmethoxy-d5)piperidine, 4-chloro-1-(4-tert-butylphenyl)-1-butanone, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the final product is crucial to obtain this compound of high purity, suitable for use as an internal standard. A combination of recrystallization and chromatographic techniques is recommended.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Methanol) Crude_Product->Recrystallization Recrystallized_Product Recrystallized this compound Recrystallization->Recrystallized_Product HPLC Preparative HPLC Recrystallized_Product->HPLC If further purity is required Pure_Product Pure this compound (>98% Purity) HPLC->Pure_Product

Caption: Purification workflow for this compound.

Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain recrystallized this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.

  • Detection: UV detection at a wavelength of 262 nm is appropriate for Ebastine[2].

The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield highly pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Ebastine and this compound
PropertyEbastineThis compound
Molecular Formula C₃₂H₃₉NO₂C₃₂H₃₄D₅NO₂
Molecular Weight 469.67 g/mol 474.70 g/mol [3]
Monoisotopic Mass 469.2981 Da474.3295 Da[3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Table 2: Analytical Data for this compound
AnalysisExpected Result
¹H NMR Consistent with the structure of Ebastine, with a decrease in the integration of the aromatic protons corresponding to the deuterated phenyl ring.
¹³C NMR Consistent with the structure of Ebastine, with potential splitting of carbon signals adjacent to the deuterated positions.
Mass Spectrometry Molecular ion peak (M+H)⁺ at m/z 475.3, confirming the incorporation of five deuterium atoms[3].
Purity (HPLC) >98%

Conclusion

The synthesis and purification of this compound can be achieved through a robust multi-step process. The key to the synthesis is the preparation of the deuterated intermediate, Diphenylmethanol-d5, which is then incorporated into the final molecule. Careful purification by recrystallization and preparative HPLC is essential to obtain a product of high purity suitable for its intended use as an internal standard in sensitive bioanalytical methods. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists involved in the development and application of deuterated pharmaceutical standards.

References

A Technical Guide to Commercial Ebastine-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of commercially available Ebastine-d5 for researchers, scientists, and professionals in drug development. It covers key technical data from various suppliers, experimental applications, and relevant biological pathways.

Introduction to this compound

This compound is the deuterium-labeled form of Ebastine, a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Ebastine in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Ebastine, but is distinguishable by its mass, allowing for accurate and precise quantification.

Commercial Suppliers and Technical Data

Several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from a selection of these commercial sources.

SupplierCAS NumberMolecular FormulaFormula Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Formats
Cayman Chemical 1216953-13-7C₃₂H₃₄D₅NO₂474.7≥99% deuterated forms (d₁-d₅)1 mg (solid)
LGC Standards 1216953-13-7C₃₂H₃₄D₅NO₂474.69Not specified1 mg
MedChemExpress 1216953-13-7Not specifiedNot specifiedNot specifiedInquire for quote
BOC Sciences 1216953-13-7C₃₂H₃₄D₅NO₂474.6895% by HPLC; 95% atom DInquire for quote
US Biological 1216953-13-7C₃₂H₃₄D₅NO₂474.6895% by HPLC; 95% atom D1 mg, 10 mg
Simson Pharma 1316815-02-7Not specifiedNot specifiedNot specifiedInquire for quote

Key Research Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Ebastine in pharmacokinetic and metabolic studies.

Protocol: Quantification of Ebastine in Plasma using LC-MS/MS

This protocol outlines a general procedure for using this compound as an internal standard for the determination of Ebastine concentrations in plasma samples.

1. Sample Preparation:

  • Thaw plasma samples at room temperature.
  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Ebastine concentrations).
  • Perform a protein precipitation step by adding 300 µL of acetonitrile.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reverse-phase column.
  • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
  • The specific gradient program will need to be optimized for the particular LC system and column.
  • Mass Spectrometry (MS/MS):
  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Use multiple reaction monitoring (MRM) to detect the transitions for both Ebastine and this compound.
  • The precursor and product ion pairs for each analyte will need to be determined and optimized.

3. Data Analysis:

  • Integrate the peak areas for both Ebastine and this compound.
  • Calculate the peak area ratio of Ebastine to this compound.
  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
  • Determine the concentration of Ebastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a graphical representation of this experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Peak Area Ratio (Ebastine / this compound) integrate->ratio cal_curve Calibration Curve ratio->cal_curve quantify Quantify Ebastine Concentration cal_curve->quantify

Fig 1. Workflow for LC-MS/MS quantification of Ebastine using this compound.

Relevant Signaling and Biological Pathways

Ebastine primarily exerts its therapeutic effects by antagonizing the histamine H1 receptor. Understanding this pathway is crucial for researchers in drug development.

Histamine H1 Receptor Signaling Pathway

Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Ebastine competitively binds to the H1 receptor, thereby blocking the binding of histamine and inhibiting this signaling cascade.

The diagram below illustrates the histamine H1 receptor signaling pathway and the inhibitory action of Ebastine.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds Ebastine Ebastine Ebastine->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Responses (e.g., Inflammation) Ca_release->Cell_response PKC->Cell_response

Fig 2. Histamine H1 receptor signaling pathway and inhibition by Ebastine.
Inhibition of T-Cell Cytokine Production

In addition to its antihistaminic effects, research has shown that Ebastine can modulate immune responses by inhibiting T-cell proliferation and the production of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[4] It has also been observed to decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α by macrophages.[4] This suggests a broader anti-inflammatory role for Ebastine beyond H1 receptor antagonism.

The following diagram depicts the inhibitory effect of Ebastine on cytokine production in T-cells.

G T_cell T-Cell Proliferation T-Cell Proliferation T_cell->Proliferation IL4 IL-4 Production T_cell->IL4 IL5 IL-5 Production T_cell->IL5 Ebastine Ebastine Ebastine->Proliferation Inhibits Ebastine->IL4 Inhibits Ebastine->IL5 Inhibits

Fig 3. Inhibitory effect of Ebastine on T-cell functions.

Conclusion

This compound is an essential tool for researchers engaged in the development and analysis of Ebastine. Its commercial availability from a range of suppliers provides access to a reliable internal standard for accurate bioanalytical quantification. A thorough understanding of its application in experimental protocols, such as LC-MS/MS, and its role in modulating key biological pathways, including histamine H1 receptor signaling and T-cell cytokine production, is vital for advancing research in allergy, immunology, and pharmacology.

References

A Technical Guide to the Isotopic Purity of Commercial Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available Ebastine-d5, a deuterated internal standard crucial for the accurate quantification of the antihistamine drug ebastine in pharmacokinetic and metabolic studies. This document outlines the typical isotopic purity specifications, the analytical methodologies used for its determination, and a representative experimental workflow.

Introduction

This compound is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[1][2] This modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry.[3] Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise and accurate measurement of ebastine concentrations in biological matrices.[1][3] The isotopic purity of this compound is a critical quality attribute, as the presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the analyte.

Isotopic Purity of Commercial this compound

Commercial suppliers of this compound typically provide a certificate of analysis with data on the isotopic purity of the specific batch. While individual batch specifications may vary, a common purity claim is available.

Table 1: Summary of Publicly Available Isotopic Purity Data for Commercial this compound

SupplierPurity Specification
Cayman Chemical≥99% deuterated forms (d1-d5)

Note: This data is based on publicly available information and may not represent all commercial sources. It is recommended to consult the certificate of analysis for the specific lot being used.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on advanced analytical techniques capable of separating and quantifying molecules based on their mass-to-charge ratio. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[4]

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

This is the most common and powerful technique for assessing isotopic purity.[4][5]

a) Sample Preparation:

A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL). This stock solution is then further diluted to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

b) Chromatographic Separation:

An ultra-high-performance liquid chromatography (UHPLC) system is used to introduce the sample into the mass spectrometer. A reversed-phase C18 column is typically employed. The mobile phase usually consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

c) Mass Spectrometric Analysis:

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used for detection. The instrument is operated in positive electrospray ionization (ESI) mode. A full scan mass spectrum is acquired over a relevant mass range to detect the protonated molecular ions of this compound ([M+H]+) and its isotopologues (d0 to d4).

d) Data Analysis:

The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4, and d5). The peak area of each isotopologue is integrated, and the relative percentage of each is calculated to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the location and extent of deuteration.

a) Sample Preparation:

A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

b) Data Acquisition:

¹H NMR spectra are acquired to determine the absence of signals at the positions where deuterium atoms should be present. The integration of the remaining proton signals can be used to estimate the degree of deuteration. ²H NMR provides direct detection of the deuterium signals, confirming their presence and location.

c) Data Analysis:

The relative integrals of the signals in the ¹H NMR spectrum corresponding to the deuterated and non-deuterated positions are compared to calculate the isotopic enrichment.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of this compound isotopic purity using LC-HRMS.

Isotopic Purity Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Analysis prep1 Weigh this compound Standard prep2 Dissolve in Organic Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample into UHPLC prep3->analysis1 Prepared Sample analysis2 Chromatographic Separation (C18 Column) analysis1->analysis2 analysis3 Electrospray Ionization (ESI+) analysis2->analysis3 analysis4 High-Resolution Mass Spectrometry (Full Scan) analysis3->analysis4 data1 Extract Ion Chromatograms (d0-d5 Isotopologues) analysis4->data1 Raw Data data2 Integrate Peak Areas data1->data2 data3 Calculate Relative Abundance data2->data3 data4 Determine Isotopic Purity data3->data4 report report data4->report Certificate of Analysis

Caption: Workflow for this compound Isotopic Purity Analysis.

Logical Relationship in Bioanalytical Quantification

The diagram below illustrates the role of this compound as an internal standard in a typical bioanalytical method for the quantification of Ebastine.

Bioanalytical Quantification cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Sample Extraction sample->extraction is This compound (Internal Standard) is->extraction lc LC Separation extraction->lc Extracted Sample ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Ebastine / this compound) ms->ratio Peak Areas concentration Determine Ebastine Concentration ratio->concentration curve Calibration Curve curve->concentration

Caption: Role of this compound in Bioanalytical Quantification.

References

The Critical Role of Ebastine-d5 in Modern Pharmacokinetic Analysis of Ebastine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmacokinetic (PK) research, the precision and accuracy of bioanalytical methods are paramount. For the second-generation antihistamine Ebastine, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its efficacy and safety profile. A key player in achieving reliable quantitative data for Ebastine and its pharmacologically active metabolite, Carebastine, is the deuterated internal standard, Ebastine-d5. This technical guide delves into the integral role of this compound in pharmacokinetic studies, providing detailed experimental protocols and structured data to aid researchers in the field.

Ebastine undergoes extensive first-pass metabolism, converting it to Carebastine, which is largely responsible for its antihistaminic effects.[1][2] Consequently, negligible levels of the unchanged parent drug are found in plasma and urine.[3] The accurate quantification of both Ebastine and Carebastine is therefore essential for a comprehensive pharmacokinetic assessment. To this end, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering high sensitivity and selectivity.[4][5] In such assays, a stable isotope-labeled internal standard, such as this compound, is indispensable for correcting variations during sample preparation and analysis.

The Function of this compound as an Internal Standard

This compound is a deuterated analog of Ebastine, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties, allowing it to mimic the behavior of the parent analyte, Ebastine, during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-deuterated Ebastine by the mass spectrometer.

The primary role of this compound is to serve as an internal standard (IS) in bioanalytical methods. By adding a known concentration of this compound to each plasma sample at the beginning of the workflow, any sample-to-sample variability in extraction recovery or matrix effects that might suppress or enhance the ionization of the analyte can be normalized. The ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the simultaneous determination of Ebastine and Carebastine using deuterated internal standards.

Table 1: Mass Spectrometry Parameters

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Ebastine470.7167.1
Hydroxyebastine486.7167.1
Carebastine500.6167.1
Desalkylebastine268.4167.1
This compound2.83 minNot Specified
Carthis compound1.21 minNot Specified
Terfenadine (IS)472.7436.0

Data compiled from multiple sources.[4][6]

Table 2: Chromatographic and Method Validation Parameters

ParameterEbastineCarebastine
Retention Time 2.84 min1.22 min
Linearity Range 0.01 - 8.00 ng/mL1.00 - 300 ng/mL
Lower Limit of Quantification (LLOQ) 0.0100 ng/mL1.00 ng/mL
Mean Extraction Recovery 96.5% - 106.0%90.1% - 101.8%
Precision (%CV) < 12.5%< 12.5%
Accuracy > 88%> 88%

Data sourced from a study using this compound and Carthis compound as internal standards.[6]

Detailed Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any successful pharmacokinetic study. The following outlines a typical workflow for the analysis of Ebastine and Carebastine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[6]

  • Aliquoting: Transfer 50.0 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 30.0 µL of the internal standard working solution (containing this compound and Carthis compound at a concentration of 1.00 µg/mL) to the plasma sample.

  • Precipitation: Add a precipitating agent, such as methanol, to the sample.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then injected into the LC-MS/MS system for separation and detection.

  • Chromatographic Column: A reversed-phase C18 column is typically used for separation.[4]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and 5 mM ammonium acetate.[4][6] Formic acid may be added to improve peak shape and response.[6]

  • Elution: Isocratic elution is often employed, where the mobile phase composition remains constant throughout the run.[4]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[4]

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for Ebastine, Carebastine, and their respective deuterated internal standards.[4]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental and biological processes, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Bioanalytical workflow for pharmacokinetic analysis.

G Ebastine Ebastine Metabolism First-Pass Metabolism (Liver & Small Intestine) Ebastine->Metabolism Carebastine Carebastine (Active Metabolite) Metabolism->Carebastine Effect Antihistaminic Effect Carebastine->Effect

Caption: Primary metabolic pathway of Ebastine.

References

The Deuterium Switch: An In-depth Technical Guide to Understanding Deuterium Labeling in Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern drug development. This technique, often referred to as "deuterium switching," leverages the kinetic isotope effect to favorably alter the metabolic profile of drug candidates. This guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium labeling in drug metabolism and pharmacokinetics (DMPK).

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium labeling's utility in drug metabolism lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H) due to the difference in their zero-point vibrational energies.[1] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[2]

This is particularly relevant for drug metabolism mediated by Cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[3] By selectively replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom, the rate of metabolism at that site can be significantly reduced.[2] This can result in:

  • Slower Metabolism: A decreased rate of metabolic clearance.[1]

  • Improved Pharmacokinetic Profile: This may lead to a longer drug half-life (t½), increased overall drug exposure (AUC), and potentially lower, less frequent dosing regimens.[2][4]

  • Metabolic Switching: Slowing metabolism at one site may cause the drug to be metabolized at alternative sites, a phenomenon that must be carefully evaluated.[2]

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation, thereby improving the drug's safety profile.[4][5]

The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD). For primary KIEs, where the bond to the isotope is broken in the rate-determining step, this ratio (kH/kD) typically ranges from 2 to 8.[1]

KIE_Principle Reactant_H Drug-H TS_H Transition State Reactant_H->TS_H Lower Activation Energy Reactant_D Drug-D Product_H Metabolite TS_H->Product_H TS_D Transition State Product_D Metabolite Reactant_D->TS_D Higher Activation Energy TS_D->Product_D Reactant_H_level Reactant_D_level TS_H_level TS_D_level Product_H_level Product_D_level origin y_axis Energy origin->y_axis x_axis Reaction Coordinate origin->x_axis

The Deuterium Kinetic Isotope Effect.

Applications in Drug Development

Deuterium labeling is a versatile strategy employed throughout the drug discovery and development pipeline.

Deuterated_Drug_Development_Workflow General Workflow for Deuterated Drug Development cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development A Identify Lead Compound B Determine Metabolic 'Soft Spots' A->B C Synthesize Deuterated Analogs B->C D In Vitro Metabolic Stability Screening C->D E Select Lead Deuterated Candidate D->E F In Vivo PK Studies (Rodent Models) E->F G Toxicology and Safety Pharmacology F->G H Phase I Clinical Trials (Safety & PK in Humans) G->H I Phase II/III Clinical Trials (Efficacy & Safety) H->I J Regulatory Submission (e.g., NDA) I->J

Deuterated Drug Development Workflow.

A prime example of the successful application of this strategy is Deutetrabenazine , the first deuterated drug to receive FDA approval.[5][6] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[7] The deuteration of the two methoxy groups in tetrabenazine significantly slows their metabolism by CYP2D6.[1] This results in a longer half-life of the active metabolites, allowing for a lower daily dose and less frequent administration compared to tetrabenazine, along with a reduction in peak plasma concentrations which may contribute to improved tolerability.[3][7]

Quantitative Data: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

The impact of deuterium substitution on the pharmacokinetic (PK) parameters of a drug is a critical aspect of its evaluation. The following tables summarize the comparative PK data for several deuterated drugs and their non-deuterated counterparts.

Parameter Tetrabenazine (25 mg) Deutetrabenazine (equivalent dose) Fold Change Reference
Active Metabolites (α+β)-HTBZd6-(α+β)-HTBZ
t½ (half-life) ~2-5 hours~9-11 hours~2-4x increase[3][8]
AUC (Total Exposure) Normalized to 1~2-fold increase~2x[8][9]
Cmax (Peak Concentration) HigherLower~50% reduction[3]
Drug Key Pharmacokinetic Improvement with Deuteration Reference
Deutivacaftor Slower clearance and a longer half-life compared to ivacaftor.[10]
d9-methadone 5.7-fold increase in AUC and a significant reduction in clearance (0.9 vs 4.7 L/h/kg) in mice compared to methadone.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to determine the susceptibility of a compound to metabolism by Phase I enzymes, predominantly CYPs.

Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled human or rodent liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • Incubator or shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compounds by diluting the stock solution in the phosphate buffer to the desired concentration (typically 1 µM final concentration).

    • Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[4]

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples at high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (Clint) can be calculated as: Clint = (0.693 / t½) / (mg microsomal protein/mL).

In Vivo Rodent Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of a deuterated drug compared to its non-deuterated counterpart in a living organism.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or CD-1 mice)

  • Dosing vehicles (e.g., saline, PEG400, or a suspension)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before dosing (with access to water).

    • Prepare the dosing formulations of the deuterated and non-deuterated compounds at the required concentration.

    • Administer the compounds to different groups of animals via the desired route (e.g., oral gavage (PO) or intravenous injection (IV)).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis and Pharmacokinetic Analysis:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • Cl: Clearance.

      • Vd: Volume of distribution.

      • F%: Bioavailability (if both IV and PO data are available).

General Protocol for LC-MS/MS Bioanalysis

This protocol outlines the quantification of a deuterated drug and its non-deuterated analog in plasma. Typically, one compound serves as the analyte and the other as the internal standard.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions (Example):

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard while separating them from matrix interferences.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the non-deuterated analyte and the deuterated internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.

    • Use a weighted linear regression (e.g., 1/x²) to fit the curve.

    • Determine the concentration of the analyte in the unknown samples by back-calculating from their peak area ratios using the regression equation.

General Protocol for Synthesis of Deuterated Compounds

One common method for introducing deuterium is through hydrogen-deuterium (H-D) exchange, often catalyzed by a metal.

Materials:

  • Non-deuterated parent compound

  • Deuterium source (e.g., deuterium oxide - D₂O)

  • Catalyst (e.g., Palladium on carbon - Pd/C)

  • Reaction vessel suitable for heating

  • Solvents for extraction and purification

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve or suspend the parent compound in D₂O.

    • Add the catalyst (e.g., 10 mol% Pd/C).

    • The reaction may be heated (e.g., to 80-120°C) and stirred for a period ranging from hours to days, depending on the lability of the target C-H bonds.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Filter off the catalyst.

    • Extract the deuterated compound with a suitable organic solvent.

    • Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product using techniques such as column chromatography or recrystallization.

  • Characterization:

    • Confirm the identity and purity of the deuterated compound using ¹H NMR, ¹³C NMR, and LC-MS.

    • Determine the extent and location of deuterium incorporation using mass spectrometry (to observe the mass shift) and ²H NMR.

Visualizing Metabolic Pathways and Logical Relationships

Metabolic_Switching Metabolic Switching due to Deuteration cluster_non_deuterated Non-Deuterated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Drug_H Parent Drug (Drug-H) Metabolite_A_H Metabolite A (Major) Drug_H->Metabolite_A_H Fast Metabolism (Primary Site) Metabolite_B_H Metabolite B (Minor) Drug_H->Metabolite_B_H Slow Metabolism (Secondary Site) Drug_D Deuterated Drug (Drug-D) Metabolite_A_D Metabolite A (Minor) Drug_D->Metabolite_A_D Slow Metabolism (Deuterated Site) Metabolite_B_D Metabolite B (Major) Drug_D->Metabolite_B_D Metabolism Shifted (Now Favored)

Metabolic Switching Pathway.

KIE_Interpretation KIE Interpretation Logic Start Perform Metabolic Stability Assay (Deuterated vs. Non-deuterated) Decision Is kH/kD > 2? Start->Decision Yes Significant KIE Observed Decision->Yes Yes No No Significant KIE Decision->No No Conclusion_Yes C-H bond cleavage is likely rate-determining. Yes->Conclusion_Yes Conclusion_No C-H bond cleavage is likely not rate-determining, or another step is much slower. No->Conclusion_No Action_Yes Proceed with in vivo PK studies to confirm therapeutic benefit. Conclusion_Yes->Action_Yes Action_No Consider deuteration at other metabolic sites or re-evaluate the metabolic pathway. Conclusion_No->Action_No

KIE Interpretation Logic.

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By harnessing the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, potentially leading to safer, more effective, and more convenient therapeutic options. A thorough understanding of the principles of KIE, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for successfully applying this powerful technique to the next generation of medicines.

References

An In-depth Technical Guide to Ebastine-d5: CAS Number, Identification, and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Ebastine-d5, a deuterated analog of the second-generation antihistamine, Ebastine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies.

Core Identification and Properties

This compound is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Ebastine in biological matrices using mass spectrometry-based methods.

CAS Number: 1216953-13-7[1][2][3]

Synonyms: 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(phenylphenyl-2,3,4,5,6-d5-methoxy)-1-piperidinyl]-1-butanone, Estivan-d5, Ebastel-d5, Kestine-d5[1][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, alongside the properties of its non-deuterated counterpart, Ebastine, for comparison.

PropertyThis compoundEbastine
Molecular Formula C₃₂H₃₄D₅NO₂[1][3]C₃₂H₃₉NO₂[4]
Molecular Weight 474.7 g/mol [1][5]469.7 g/mol [4]
IUPAC Name 1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one[5]4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one[4]
Purity ≥99% deuterated forms (d₁-d₅)[1]Not Applicable
Solubility Slightly soluble in Methanol (warmed)[1]Sparingly soluble in methanol[6]

Metabolic Pathway of Ebastine

Ebastine is a prodrug that undergoes extensive first-pass metabolism in the liver to its pharmacologically active metabolites. The primary metabolic pathways involve N-dealkylation and hydroxylation, catalyzed mainly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2.[2][7][8] The major active metabolite is Carebastine. Understanding this pathway is crucial for interpreting pharmacokinetic data where this compound is used as an internal standard.

ebastine_metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 (major) CYP3A4 Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 (major) CYP3A5 Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine CYP2J2, CYP3A4 Hydroxyebastine->Desalkylebastine CYP3A4 Carebastine->Desalkylebastine CYP3A4

Metabolic pathway of Ebastine.

Experimental Protocols: Quantification of Ebastine using this compound

This compound is primarily used as an internal standard for the accurate quantification of Ebastine in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[4][5][9]

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma sample in a polypropylene tube, add 30 µL of the internal standard working solution (this compound).[9]

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for approximately 30 seconds.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of Ebastine and this compound is achieved using a reverse-phase C18 column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for both the analyte and the internal standard.

ParameterTypical Conditions
Column Synergi™ Hydro-RP 80A (4 μm, 50 mm × 2.0 mm) or equivalent C18 column[4][9]
Mobile Phase A 0.1% Formic Acid in 5 mM Ammonium Acetate[4]
Mobile Phase B 100% Methanol[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5-20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Ebastine) m/z 470.3 → 167.1[9]
MRM Transition (this compound) m/z 475.4 → 203.3[9]

Experimental Workflow and Data Analysis

The overall workflow for a typical pharmacokinetic study involving the quantification of Ebastine using this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sampling Blood Sample Collection (e.g., from clinical trial subjects) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Spiking Spiking with this compound (Internal Standard) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) LC_MS_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Pharmacokinetic_Analysis Pharmacokinetic_Analysis Concentration_Determination->Pharmacokinetic_Analysis Pharmacokinetic Modeling

Workflow for Ebastine quantification.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. Key validation parameters from a representative LC-MS/MS method are summarized below.

ParameterEbastineCarebastine
Linearity Range 0.01 - 8.0 ng/mL[4]1.00 - 300 ng/mL[4]
Mean Extraction Recovery 96.5% - 106.0%[9]90.1% - 101.8%[9]
Mean Recovery (Internal Standard) This compound: 96.9%[9]Carthis compound: 92.6%[9]
Matrix Factor (Low QC) 97.7% (RSD 2.0%)[9]96.9% (RSD 2.0%)[9]
Matrix Factor (High QC) 100.7% (RSD 2.8%)[9]101.5% (RSD 4.2%)[9]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ebastine in complex biological matrices. Its chemical and physical properties are well-characterized, and its application as an internal standard in LC-MS/MS methods is well-established. This guide provides essential technical information to support its use in preclinical and clinical drug development, ensuring high-quality data for pharmacokinetic and metabolism studies.

References

In-Depth Technical Guide to the Safe Handling of Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and technical data for Ebastine-d5, a deuterated internal standard essential for the accurate quantification of Ebastine in various analytical methodologies. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental results.

Compound Identification and Properties

This compound is the deuterium-labeled version of Ebastine, a second-generation H1 histamine receptor antagonist.[1] Its primary application is as an internal standard in mass spectrometry-based analyses, such as GC-MS or LC-MS, for the quantification of Ebastine.[2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Chemical Name 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(phenylphenyl-2,3,4,5,6-d5-methoxy)-1-piperidinyl]-1-butanone
CAS Number 1216953-13-7[2]
Molecular Formula C₃₂H₃₄D₅NO₂[2]
Molecular Weight 474.7 g/mol [2][3]
Appearance Solid[2]
Purity ≥99% deuterated forms (d₁-d₅)[2]
Solubility Slightly soluble in Methanol (warmed)[2]
Storage Store in accordance with information listed on the product insert. Keep container tightly closed.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life
Personal Protective Equipment (PPE) and Handling

A standardized workflow for handling powdered this compound is crucial to minimize exposure and prevent contamination.

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety glasses - Lab coat - Gloves prep_area Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_area weigh Weigh the required amount of this compound carefully prep_area->weigh Proceed to handling dissolve Dissolve in a suitable solvent (e.g., warmed methanol) weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After use dispose Dispose of waste according to institutional and local regulations decontaminate->dispose

Caption: A logical workflow for the safe handling of powdered this compound.

General Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

First Aid Measures

In case of exposure, follow these first-aid measures:

Exposure RouteFirst Aid Measures
Ingestion Immediately call a doctor.
Inhalation Supply fresh air; consult a doctor in case of complaints.
Skin Contact Generally, the product does not irritate the skin.
Eye Contact Rinse opened eye for several minutes under running water.

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the application, the following provides a general methodology for the preparation of this compound as an internal standard for LC-MS analysis.

Objective: To prepare a stock solution of this compound for use as an internal standard.

Materials:

  • This compound solid

  • Methanol (LC-MS grade), warmed

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation: Work inside a chemical fume hood. Don all required PPE.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of warmed methanol and sonicate or vortex until the solid is completely dissolved.

  • Dilution: Bring the solution to the final volume with methanol to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature as per the product insert.

Metabolism of Ebastine

Ebastine is a prodrug that is extensively metabolized in the liver to its active metabolite, carebastine.[4][5] This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2.[6] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

G Metabolic Pathway of Ebastine Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 (major) CYP3A4 (minor) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine CYP2J2, CYP3A4

Caption: The primary metabolic conversion of Ebastine in the liver.

Toxicological Information

The toxicological properties of this compound have not been as extensively studied as its non-deuterated counterpart. However, based on the available safety data sheet, the primary toxicological concern is acute oral toxicity. For Ebastine, preclinical studies have shown it to be free of toxic effects in animals, even at high doses.[7]

Acute Toxicity:

  • Oral: Harmful if swallowed.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

This technical guide is intended for use by qualified personnel trained in handling chemical substances. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, comprehensive safety training and institutional safety protocols.

References

Methodological & Application

Application Note: Quantification of Ebastine in Human Plasma using Ebastine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ebastine is a second-generation H1 receptor antagonist widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of Ebastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of Ebastine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Ebastine-d5, is employed to compensate for variations during sample preparation and analysis.[2][3][4] Deuterated internal standards are chemically almost identical to the analyte, ensuring they experience similar effects from sample loss during extraction and matrix effects, leading to more accurate and precise results.[2]

Principle

The method involves the extraction of Ebastine and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Ebastine and this compound.

Experimental Protocols

Materials and Reagents
  • Ebastine reference standard (≥99% purity)

  • This compound internal standard (≥98% isotopic purity)[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Ebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ebastine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ebastine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • LC System: A high-performance liquid chromatography system.

  • Column: Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) or equivalent.[5]

  • Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.[5]

  • Mobile Phase B: 100% Methanol.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A gradient elution can be optimized for better separation.

3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Ebastine: m/z 470.7 → 167.1[6]

    • This compound: The precursor ion will be shifted by +5 Da (m/z 475.7), and the product ion may be the same or different depending on the position of the deuterium labels. A common approach is to monitor the same product ion: m/z 475.7 → 167.1.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

Data Presentation

The following tables summarize the quantitative data for the analysis of Ebastine using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Chromatography
ColumnSynergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm)[5]
Mobile Phase A0.1% Formic Acid in 5 mM Ammonium Acetate[5]
Mobile Phase B100% Methanol[5]
Flow Rate0.4 mL/min[5]
Mass Spectrometry
Ionization ModePositive ESI[7][8]
Ebastine MRM470.7 → 167.1[6]
This compound MRM475.7 → 167.1 (Predicted)

Table 2: Method Validation Summary

ParameterResultReference
Linearity Range (Ebastine)0.01 - 8.0 ng/mL[5][9]
0.051 - 31.099 ng/mL[7][8]
0.1 - 10 ng/mL[10]
AccuracyWithin ±15% of nominal concentration[10]
Precision (Intra- and Inter-day)≤15% RSD[10]
Mean Recovery (Ebastine)96.5% - 106.0%[5]
Mean Recovery (this compound)96.9%[5]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of Ebastine in plasma.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result ebastine Ebastine sample_prep Sample Preparation (Extraction, etc.) ebastine->sample_prep ebastine_d5 This compound ebastine_d5->sample_prep quantification Accurate Quantification ebastine_d5->quantification Compensates for variability in lc_separation LC Separation sample_prep->lc_separation sample_prep->quantification ionization MS Ionization lc_separation->ionization lc_separation->quantification ionization->quantification

References

Application Note: High-Throughput Quantification of Ebastine in Human Plasma using LC-MS/MS with Ebastine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ebastine in human plasma. The protocol utilizes Ebastine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This validated method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Ebastine.

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Ebastine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This application note details a validated LC-MS/MS method for the determination of Ebastine in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Ebastine in human plasma is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: Experimental workflow for the quantification of Ebastine.

Materials and Reagents

  • Ebastine reference standard

  • This compound internal standard[1][2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation

  • Liquid chromatograph (e.g., Agilent 1200 series)

  • Triple quadrupole mass spectrometer (e.g., AB Sciex API-4000)[4]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Ebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ebastine reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[5]

  • Working Solutions: Prepare serial dilutions of the Ebastine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the expected analyte concentrations.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Ebastine and this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column Synergi Hydro-RP 80A (50 x 2.0 mm, 4 µm)[6] or equivalent
Mobile Phase A 0.1% Formic acid in 5 mM Ammonium Acetate[5][6]
Mobile Phase B Methanol[5][6]
Flow Rate 0.4 mL/min[5][6]
Gradient Optimized for separation of Ebastine and its metabolites
Injection Volume 5 µL[4]
Column Temperature 40°C
Run Time Approximately 4 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 3000 V[5]
Temperature 600°C[5]
Curtain Gas 30 psi[5]
Collision Gas 35 psi[5]
Nebulizer Gas 70 psi[5]
Heater Gas 70 psi[5]

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ebastine 470.3167.1[5]
This compound 475.4203.3[5]

Method Validation Data

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ebastine 0.01 - 8.0[5][6]> 0.990.01[5][6]

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 0.025< 15< 1585 - 115
Mid QC 1.50< 15< 1585 - 115
High QC 6.00< 15< 1585 - 115

Data synthesized from reported values in similar studies.[5]

Data Analysis

The quantification of Ebastine is based on the ratio of the peak area of the analyte to that of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Ebastine in the QC and unknown samples is then determined from the linear regression of the calibration curve.

G cluster_input Input Data cluster_processing Processing cluster_output Output Analyte_Peak_Area Ebastine Peak Area Calculate_Ratio Calculate Peak Area Ratio (Ebastine / this compound) Analyte_Peak_Area->Calculate_Ratio IS_Peak_Area This compound Peak Area IS_Peak_Area->Calculate_Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve Final_Concentration Determine Ebastine Concentration Calibration_Curve->Final_Concentration

Figure 2: Data analysis workflow for Ebastine quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of Ebastine in human plasma using LC-MS/MS with this compound as an internal standard. The method is rapid, robust, and suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and procedural variations.

References

Application Notes and Protocols for Ebastine Analysis using Ebastine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Ebastine for quantitative analysis, utilizing Ebastine-d5 as an internal standard. The methodologies covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), primarily for biological matrices such as human plasma.

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Ebastine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based assays to compensate for matrix effects and variations in sample processing. This document outlines validated sample preparation protocols to ensure high recovery, accuracy, and precision.

Sample Preparation Methodologies

Three common and effective methods for the extraction of Ebastine from biological matrices are detailed below. The choice of method may depend on the required sensitivity, sample throughput, and available laboratory equipment.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration, resulting in cleaner extracts and reduced matrix effects.

Experimental Protocol:

  • Conditioning: Condition a Strata-X-C 33 µm polymeric strong cation mixed-mode SPE cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 0.1% formic acid in water, followed by 1.0 mL of methanol.

  • Elution: Elute the analytes with 1.0 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with a suitable modifier). Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample (200 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 condition Condition SPE Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (Acidified Water, Methanol) load->wash elute Elute Analytes (Ammoniated Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig 1. Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

Experimental Protocol:

  • Sample Preparation: To a 500 µL aliquot of plasma in a clean tube, add the internal standard (this compound).

  • Extraction: Add 1.0 mL of 1 M HCl, followed by 5.0 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 50:50, v/v).[1]

  • Vortexing: Cap the tube and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[1]

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction plasma Plasma Sample (500 µL) is Add this compound (IS) plasma->is acid Add 1M HCl is->acid add_solvent Add Extraction Solvent (e.g., Diethyl ether:DCM) acid->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig 2. Liquid-Liquid Extraction Workflow
Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.

Experimental Protocol:

  • Sample Preparation: In a microcentrifuge tube, mix 100 µL of plasma with the internal standard (this compound).

  • Precipitation: Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.[2][3][4]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_post Post-Extraction plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is add_solvent Add Precipitating Agent (e.g., Acetonitrile) is->add_solvent vortex Vortex (1-2 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Fig 3. Protein Precipitation Workflow

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained using the described sample preparation methods in conjunction with LC-MS/MS analysis.

Table 1: Linearity and Quantification Limits

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Linearity Range (ng/mL) 0.051 - 31.099[5][6]0.2 - 10[1]0.01 - 8.0[2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.051[5][6]0.2[1]0.01[2][3]
Correlation Coefficient (r²) > 0.99> 0.99> 0.99

Table 2: Accuracy and Precision

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Accuracy (%) 95 - 10588 - 112.5[1]92 - 108
Precision (CV %) < 15< 12.5[1]< 15
Recovery (%) > 85> 80Not specified

Table 3: Mass Spectrometric Parameters for Ebastine and this compound (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ebastine 470.3268.2
This compound 475.3268.2

Note: The exact mass transitions may vary slightly depending on the instrument and source conditions.

Conclusion

The choice of sample preparation method for Ebastine analysis should be based on the specific requirements of the study.

  • Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix effects.

  • Liquid-Liquid Extraction provides good recovery and is a cost-effective alternative to SPE.

  • Protein Precipitation is the simplest and fastest method, well-suited for high-throughput screening and rapid analysis, though it may be more susceptible to matrix effects.

The use of this compound as an internal standard is critical for all three methods to ensure the reliability and accuracy of the quantitative results. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate robust analytical methods for Ebastine quantification in biological matrices.

References

Application Note and Protocol for the Quantification of Ebastine and Ebastine-d5 using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Ebastine and its deuterated internal standard, Ebastine-d5, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and routine drug analysis.

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Ebastine in various matrices is crucial for clinical and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing and instrument response. This application note details a robust LC-MS/MS method for the simultaneous determination of Ebastine and this compound.

Data Presentation

Table 1: Liquid Chromatography Conditions
ParameterCondition
Chromatography System UPLC/HPLC coupled with a triple quadrupole mass spectrometer
Column BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm) or equivalent[1][2]
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile[3]
Gradient Isocratic or Gradient (e.g., 50:50 v/v)[3]
Flow Rate 0.2 - 0.6 mL/min[1][2][3]
Column Temperature Ambient or controlled (e.g., 40°C)[4]
Injection Volume 5 - 20 µL[5][6]
Autosampler Temperature 4°C
Table 2: Mass Spectrometry Conditions
ParameterEbastineThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Monitored Transition (MRM) m/z 470.7 → 167.1[3]m/z 475.7 → 167.1 (Predicted)
Collision Energy (CE) Analyte-specific optimization requiredAnalyte-specific optimization required
Declustering Potential (DP) Analyte-specific optimization requiredAnalyte-specific optimization required

Note: The mass transition for this compound is predicted based on the addition of 5 daltons to the parent mass of Ebastine. The product ion is expected to be the same. This transition should be confirmed experimentally.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Ebastine and this compound reference standards and dissolve in 10 mL of methanol to obtain individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ebastine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.

  • Calibration Standards and Quality Controls: Spike appropriate amounts of the Ebastine working standard solutions and the IS working solution into the blank matrix (e.g., plasma, serum) to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject the sample into the LC-MS/MS system.

Analytical Procedure
  • Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples, starting with a blank, followed by the calibration standards in increasing order of concentration, and then the QC samples and unknown samples.

  • Acquire the data using the multiple reaction monitoring (MRM) mode with the specified transitions for Ebastine and this compound.

  • Process the data using the appropriate software to generate a calibration curve by plotting the peak area ratio of Ebastine to this compound against the nominal concentration of Ebastine.

  • Determine the concentration of Ebastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/Standard/QC add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chrom_sep Chromatographic Separation (C18 Column) inject->chrom_sep ionization Electrospray Ionization (ESI+) chrom_sep->ionization mass_detection Mass Detection (MRM) ionization->mass_detection peak_integration Peak Integration mass_detection->peak_integration calib_curve Generate Calibration Curve peak_integration->calib_curve quantification Quantify Ebastine Concentration calib_curve->quantification

Caption: Experimental workflow for the quantification of Ebastine using LC-MS/MS.

References

Application Notes and Protocols for the Detection of Ebastine-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ebastine and its deuterated internal standard, Ebastine-d5, in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are designed to assist in the development and implementation of robust and sensitive bioanalytical methods.

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and precise quantification of Ebastine and its active metabolite, Carebastine, in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the analytical results.

This application note outlines the key mass spectrometry and liquid chromatography parameters, along with a detailed sample preparation protocol for the analysis of this compound.

Mass Spectrometry Parameters

The detection and quantification of Ebastine and this compound are performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

MRM Transitions:

The specific precursor to product ion transitions for Ebastine and its deuterated internal standard are critical for selective and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ebastine470.3167.1[1]
This compound 475.4 203.3 [1]

Compound-Specific Parameters:

While optimal compound-specific parameters such as Declustering Potential (DP) and Collision Energy (CE) are crucial for maximizing signal intensity and have been optimized in various studies, specific values for this compound were not explicitly available in the reviewed literature. It is recommended to obtain the full-text of the cited articles to access the detailed tabular data or to perform an infusion-based optimization for these parameters on the specific mass spectrometer being used.

General Mass Spectrometer Settings:

The following are typical source and gas parameters that can be used as a starting point for method development.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Spray Voltage3000 V[1]
Temperature600 °C[1]
Nebulizer Gas70 psi[1]
Heater Gas70 psi[1]
Curtain Gas30 psi[1]
Collision Gas35 psi[1]

Liquid Chromatography Method

A robust liquid chromatography method is essential for the separation of Ebastine from endogenous plasma components and potential interferences. Below are examples of published LC methods that can be adapted.

ParameterMethod 1Method 2
Column Synergi™ Hydro-RP 80A (4 µm, 50 mm x 2.0 mm)[1][2]BDS Hypersil C18 (5 µm, 50 mm x 4.6 mm)[3]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[1][2]Not specified
Mobile Phase B 100% Methanol[1][2]Not specified
Flow Rate 0.4 mL/min[2]0.6 mL/min[3]
Column Temperature 40 °C[1]Not specified
Injection Volume 5 µLNot specified

Gradient Program (Example for Method 1): A gradient elution is often employed to ensure good peak shape and resolution. The specific gradient profile should be optimized based on the analytical column and system.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ebastine and this compound in 100% methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of Ebastine by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with a suitable solvent such as 50:50 methanol:water.[1]

Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for the extraction of Ebastine and this compound from plasma samples.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • Ebastine working standard solutions

  • This compound internal standard working solution

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of human plasma sample into a microcentrifuge tube.[1]

  • Spike with 30 µL of the this compound internal standard working solution (e.g., 1 µg/mL).[1]

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for approximately 30 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Ebastine and this compound.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Ebastine 470.3 167.1 Requires optimization Requires optimization

| This compound | 475.4 | 203.3 | Requires optimization | Requires optimization |

Table 2: Liquid Chromatography Parameters

Parameter Condition
Column Synergi™ Hydro-RP 80A (4 µm, 50 mm x 2.0 mm)[1][2]
Mobile Phase A: Water with 0.1% FA and 5 mM NH4AcB: 100% Methanol[1][2]
Flow Rate 0.4 mL/min[2]
Column Temp. 40 °C[1]
Injection Vol. 5 µL

| Retention Time | Ebastine: ~2.84 minthis compound: ~2.83 min[1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_spike Spike with this compound IS (30 µL) plasma->is_spike protein_precip Protein Precipitation (150 µL Acetonitrile) is_spike->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Ebastine in Human Plasma using LC-MS/MS with Ebastine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of Ebastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated bioanalytical method for the determination of Ebastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ebastine-d5, to ensure high accuracy and precision.[2] The protocol adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4]

Mechanism of Action and Metabolism

Ebastine functions by selectively binding to and inhibiting the H1 histamine receptor, thereby preventing the downstream signaling cascade initiated by histamine that leads to allergic symptoms.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2, to its active metabolite, Carebastine.[5][6] Understanding this metabolic pathway is essential for interpreting pharmacokinetic data.

Ebastine_Metabolism Ebastine Ebastine Carebastine Carebastine (Active Metabolite) Ebastine->Carebastine Metabolism CYP3A4 CYP3A4 CYP3A4->Ebastine CYP2J2 CYP2J2 CYP2J2->Ebastine

Fig. 1: Simplified metabolic pathway of Ebastine.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the validated bioanalytical method for Ebastine.

Materials and Reagents
  • Ebastine reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)[2]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Ebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ebastine in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Ebastine Working Solutions: Prepare serial dilutions of the Ebastine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a final concentration of 20 ng/mL.[7]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and efficient technique for extracting Ebastine from plasma samples.[8][9]

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound, 25 µL) Start->Add_IS Add_Protein_Precipitant Add Methanol (300 µL) Add_IS->Add_Protein_Precipitant Vortex Vortex Mix (1 min) Add_Protein_Precipitant->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (200 µL) Centrifuge->Supernatant_Transfer Inject Inject into LC-MS/MS Supernatant_Transfer->Inject

Fig. 2: Workflow for plasma sample preparation.

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (20 ng/mL).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.[8][9]

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Synergi Hydro-RP 80A (50 x 2.0 mm, 4 µm) or equivalent[8]
Mobile Phase A 0.1% Formic acid in 5 mM Ammonium Acetate[8]
Mobile Phase B Methanol[8]
Flow Rate 0.4 mL/min[8]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.6-5.0 min (10% B)
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[7][8]
MRM Transitions Ebastine: 470.3 → 268.2, This compound: 475.3 → 268.2
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V

Method Validation

The bioanalytical method was validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[3][4]

Linearity

The method demonstrated excellent linearity over the concentration range of 0.01 to 8.0 ng/mL for Ebastine in human plasma.[8] The correlation coefficient (r²) was consistently >0.99.

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Ebastine0.01 - 8.0>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ0.01<1585-115<1585-115
LQC0.03<1585-115<1585-115
MQC0.8<1585-115<1585-115
HQC6.4<1585-115<1585-115
Recovery

The extraction recovery of Ebastine from human plasma was determined at three QC levels. The recovery of the internal standard, this compound, was also assessed.[10]

Analyte LQC (%) MQC (%) HQC (%)
Ebastine85.2 ± 3.188.7 ± 2.590.1 ± 1.9
This compound\multicolumn{3}{c}{96.9 ± 4.2}
Stability

The stability of Ebastine in human plasma was evaluated under various storage and handling conditions.

Stability Condition Duration Result
Freeze-Thaw Stability3 cyclesStable
Short-Term (Bench-Top) Stability6 hoursStable
Long-Term Stability30 daysStable
Post-Preparative Stability24 hoursStable

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Ebastine in human plasma using this compound as an internal standard. The method is validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability. This protocol can be readily implemented in clinical and non-clinical studies requiring the measurement of Ebastine concentrations.

References

Application Notes: Utilizing Ebastine-d5 for Accurate Carebastine Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ebastine-d5 as an internal standard for the precise and reliable study of Ebastine's metabolism to its active metabolite, Carebastine. The use of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic and drug metabolism data.[1][2][3][4]

Ebastine, a second-generation H1 receptor antagonist, is a prodrug that undergoes extensive first-pass metabolism in the liver to form Carebastine, the pharmacologically active compound primarily responsible for its antihistaminic effects.[5][6][7][8] Understanding the kinetics of this metabolic conversion is crucial for drug development and clinical pharmacology.

The primary cytochrome P450 (CYP) enzymes involved in the sequential metabolism of Ebastine are CYP2J2 and CYP3A4.[6][9][10] CYP2J2 is mainly responsible for the hydroxylation of Ebastine to Hydroxyebastine, which is then further metabolized to Carebastine, a reaction to which both CYP2J2 and CYP3A4 contribute.[6][7][9][10] CYP3A4 is also the main enzyme for the N-dealkylation of Ebastine and its metabolites.[6][9][10][11]

Experimental Protocols

In Vitro Metabolism of Ebastine in Human Liver Microsomes (HLMs)

This protocol outlines the procedure for studying the metabolism of Ebastine to Carebastine using HLMs. This compound is used as an internal standard for accurate quantification of the analyte.

Materials:

  • Ebastine

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Ebastine and this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or MeOH.[1]

    • Prepare working solutions of Ebastine by diluting the stock solution with the incubation buffer (phosphate buffer).

    • Prepare the internal standard working solution containing this compound at a fixed concentration.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration typically 0.2-1 mg/mL) and Ebastine at various concentrations in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the this compound internal standard. This step also serves to precipitate the microsomal proteins.[5]

    • Vortex the mixture vigorously for 1-2 minutes.[5]

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.[12]

LC-MS/MS Quantification of Ebastine and Carebastine

This protocol provides a general method for the simultaneous quantification of Ebastine and Carebastine in a biological matrix using this compound as an internal standard.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm or Synergi™ Hydro-RP 80A, 50 mm x 2.0 mm, 4 µm).[13][14][15]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.[15]

  • Mobile Phase B: 100% Methanol or Acetonitrile.[15]

  • Flow Rate: 0.4 - 0.6 mL/min.[13][14][15]

  • Gradient Elution: A gradient program should be optimized to achieve good separation of Ebastine, Carebastine, and any other metabolites of interest.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[13][14]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ebastine: m/z 470.3 -> 167.1[12]

    • Carebastine: m/z 500.3 -> 233.1[12]

    • This compound: m/z 475.4 -> 203.3[12]

    • Note: Specific transitions may need to be optimized on the instrument being used.

Data Analysis:

  • Quantify the concentrations of Ebastine and Carebastine by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentrations of the unknown samples from the calibration curve.

Data Presentation

The following tables summarize key quantitative data for the analysis of Ebastine and Carebastine.

Table 1: LC-MS/MS Method Parameters

ParameterEbastineCarebastineInternal Standard (this compound)Reference
Linearity Range (ng/mL) 0.051 - 31.0991.013 - 1005.451N/A[13][14]
0.01 - 8.01.00 - 300N/A[15]
LLOQ (ng/mL) 0.0511.013N/A[13][14]
0.011.00N/A[15]
Retention Time (min) ~2.84~1.22~2.83[12]

Table 2: Intrinsic Clearance of Ebastine and its Metabolites by CYP Isoforms

Metabolic ReactionSubstrateProductPrimary Enzyme(s)Intrinsic Clearance (CLint) (μL/min/pmol P450)Reference
N-dealkylation EbastineDesalkylebastineCYP3A40.44[6][9]
Hydroxylation EbastineHydroxyebastineCYP2J20.45[6][7][9]
N-dealkylation HydroxyebastineDesalkylebastineCYP3A41.05[6][9]
Formation of Carebastine HydroxyebastineCarebastineCYP2J2, CYP3A4Not specified[6][7][9]
N-dealkylation CarebastineDesalkylebastineCYP3A40.16[6][9]

Visualizations

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 Carebastine Carebastine Hydroxyebastine->Carebastine CYP2J2, CYP3A4

Metabolic pathway of Ebastine to Carebastine.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Prepare HLM and Ebastine Mixture B Add NADPH to Initiate Reaction A->B C Incubate at 37°C B->C D Terminate with ACN containing this compound C->D E Vortex and Centrifuge D->E F Collect Supernatant E->F G Inject Sample F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Data Analysis and Quantification I->J

Experimental workflow for in vitro metabolism study.

References

Application Note: Quantitative Analysis of Ebastine in Human Plasma using a Validated LC-MS/MS Method with Ebastine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ebastine in human plasma. The method utilizes Ebastine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1]

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist that is effective in the treatment of allergic rhinitis and chronic idiopathic urticaria.[2] Following oral administration, Ebastine is rapidly absorbed and extensively metabolized to its active carboxylic acid metabolite, Carebastine.[2][3][4] Monitoring the plasma concentrations of Ebastine and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments.[1] This document provides a detailed protocol for the quantification of Ebastine in human plasma using a robust LC-MS/MS method with this compound as the internal standard.

Ebastine is metabolized in the liver to its active metabolite, carebastine.[2] The metabolism primarily involves the cytochrome P450 enzyme system, particularly CYP3A4.[2]

Ebastine_Metabolism Ebastine Ebastine Carebastine Carebastine (Active Metabolite) Ebastine->Carebastine Metabolism CYP3A4 CYP3A4 CYP3A4->Ebastine

Figure 1. Metabolic pathway of Ebastine to its active metabolite, Carebastine.

Experimental Protocols

Materials and Reagents
  • Ebastine reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and efficient method for extracting Ebastine and its internal standard from human plasma.[5][6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Sample_Preparation_Workflow start Start: Human Plasma Sample add_is Add this compound (IS) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Notes and Protocols for Employing Ebastine-d5 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine is a second-generation antihistamine that undergoes extensive metabolism primarily by cytochrome P450 enzymes, making it a candidate for drug-drug interaction (DDI) studies. Understanding its metabolic pathways and potential interactions is crucial for drug safety and efficacy. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering high accuracy and precision. Ebastine-d5, a deuterated analog of Ebastine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify Ebastine in biological matrices.

These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro DDI studies to investigate the effects of co-administered drugs on Ebastine's pharmacokinetics.

Metabolic Pathway of Ebastine

Ebastine is extensively metabolized in the liver, primarily through two main pathways: hydroxylation to hydroxyebastine and N-dealkylation to desalkylebastine. Hydroxyebastine is further metabolized to the pharmacologically active metabolite, carebastine. The key enzymes involved in these transformations are Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2J2 (CYP2J2).[1][2] CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine and its metabolites, while CYP2J2 preferentially catalyzes the hydroxylation reactions.[1][3]

Ebastine_Metabolism cluster_key Metabolites Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 (major) CYP3A4/5 (minor) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 (major) CYP3A5 (minor) Carebastine Carebastine Hydroxyebastine->Carebastine CYP2J2, CYP3A4 Hydroxyebastine->Desalkylebastine CYP3A4 Carebastine->Desalkylebastine CYP3A4 k1 Parent Drug k2 Intermediate Metabolite k3 Active Metabolite k4 Other Metabolite

Caption: Metabolic pathway of Ebastine.

Part 1: In Vivo Drug-Drug Interaction Study Protocol

This protocol outlines a clinical study to assess the impact of a CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of Ebastine.

Experimental Workflow: In Vivo DDI Study

In_Vivo_Workflow cluster_study_design Study Design cluster_interaction_phase Interaction Phase cluster_analysis Bioanalysis and Data Interpretation Subject_Recruitment Subject_Recruitment Baseline_Sampling Baseline_Sampling Subject_Recruitment->Baseline_Sampling Day -1 Ebastine_Admin Ebastine_Admin Baseline_Sampling->Ebastine_Admin Day 1 PK_Sampling_1 PK_Sampling_1 Ebastine_Admin->PK_Sampling_1 Serial Blood Draws Inhibitor_Admin Inhibitor_Admin PK_Sampling_1->Inhibitor_Admin Washout (if crossover) Ebastine_CoAdmin Ebastine_CoAdmin Inhibitor_Admin->Ebastine_CoAdmin Multiple Doses PK_Sampling_2 PK_Sampling_2 Ebastine_CoAdmin->PK_Sampling_2 Serial Blood Draws Sample_Preparation Sample_Preparation PK_Sampling_2->Sample_Preparation LC_MSMS_Analysis LC_MSMS_Analysis Sample_Preparation->LC_MSMS_Analysis with this compound IS PK_Parameter_Calc PK_Parameter_Calc LC_MSMS_Analysis->PK_Parameter_Calc Statistical_Analysis Statistical_Analysis PK_Parameter_Calc->Statistical_Analysis DDI_Assessment DDI_Assessment Statistical_Analysis->DDI_Assessment

Caption: Workflow for an in vivo DDI study.

Methodology

1. Study Design: A randomized, placebo-controlled, two-period crossover study is recommended. Healthy volunteers are administered Ebastine alone in one period and Ebastine with a potent CYP3A4 inhibitor (e.g., ketoconazole) in the other, with a washout period in between.

2. Dosing Regimen:

  • Period 1: Subjects receive a single oral dose of 20 mg Ebastine.

  • Washout: A washout period of at least 14 days.

  • Period 2: Subjects receive multiple doses of a CYP3A4 inhibitor (e.g., 400 mg ketoconazole once daily for several days to achieve steady-state) followed by a single oral dose of 20 mg Ebastine co-administered with the inhibitor.

3. Blood Sampling: Serial blood samples are collected at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-Ebastine administration in both periods. Plasma is separated and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification of Ebastine and Carebastine

  • Internal Standard: this compound is used as the internal standard for the quantification of Ebastine. For its active metabolite, Carthis compound can be used.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 4 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in 5 mM ammonium acetate (A) and methanol (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ebastine, this compound, Carebastine, and Carthis compound.

5. Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, and t1/2) for Ebastine and Carebastine are calculated for both treatment periods. Statistical analysis is performed to compare the parameters between Ebastine alone and Ebastine with the inhibitor.

Quantitative Data Summary: Ebastine and Ketoconazole Interaction

The following table summarizes the pharmacokinetic parameters of Ebastine and its active metabolite Carebastine after administration of Ebastine alone and in combination with the potent CYP3A4 inhibitor, ketoconazole.

ParameterEbastine (Alone)Ebastine + KetoconazoleFold-Increase
Ebastine
Cmax (ng/mL)0.679 ± 0.762Significantly Increased~15-16 fold
AUC (ng·h/mL)-Significantly Increased~40-52 fold
Carebastine
Cmax (ng/mL)143 ± 68.4--
AUC (ng·h/mL)-Significantly Increased~1.4 fold

Data compiled from studies investigating the interaction between Ebastine and ketoconazole.[4][5][6]

Part 2: In Vitro Drug-Drug Interaction Study Protocol

This protocol describes an in vitro experiment using human liver microsomes (HLMs) to assess the inhibitory potential of a test compound on Ebastine metabolism.

Experimental Workflow: In Vitro DDI Study

In_Vitro_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis and Interpretation Prepare_Reagents Prepare_Reagents Preincubation Preincubation Prepare_Reagents->Preincubation HLMs, Ebastine, Inhibitor Initiate_Reaction Initiate_Reaction Preincubation->Initiate_Reaction Add NADPH Incubation Incubation Initiate_Reaction->Incubation 37°C Stop_Reaction Stop_Reaction Incubation->Stop_Reaction Add Acetonitrile Sample_Processing Sample_Processing Stop_Reaction->Sample_Processing Centrifugation LC_MSMS_Analysis LC_MSMS_Analysis Sample_Processing->LC_MSMS_Analysis Quantify Metabolites IC50_Determination IC50_Determination LC_MSMS_Analysis->IC50_Determination Inhibition_Assessment Inhibition_Assessment IC50_Determination->Inhibition_Assessment

Caption: Workflow for an in vitro DDI study.

Methodology

1. Materials:

  • Human Liver Microsomes (HLMs)

  • Ebastine

  • This compound (for analytical internal standard)

  • Test compound (potential inhibitor)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

2. Incubation Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and varying concentrations of the test compound. Include a control group with no test compound.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Add Ebastine to each tube to a final concentration that is below its Km value.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

  • Centrifuge to pellet the protein and transfer the supernatant for analysis.

3. Bioanalytical Method:

  • Utilize the same LC-MS/MS method as described for the in vivo study to quantify the formation of Ebastine's primary metabolites (e.g., carebastine and desalkylebastine).

4. Data Analysis:

  • Calculate the rate of metabolite formation in the presence of different concentrations of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of Ebastine metabolism).

Expected Data Presentation: IC50 Determination
Inhibitor Concentration (µM)Rate of Metabolite Formation (pmol/min/mg protein)% Inhibition
0 (Control)[Value]0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
[Conc. 5][Value][Value]

IC50 Value: [Calculated Value] µM

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Ebastine in biological matrices. The protocols outlined here offer a comprehensive framework for conducting both in vivo and in vitro drug-drug interaction studies. These studies are essential for characterizing the DDI potential of new chemical entities and for ensuring the safe and effective use of Ebastine in combination with other medications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Ebastine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the quantification of Ebastine using its deuterated internal standard, Ebastine-d5.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Ebastine, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results.[1][2]

Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?

A2: A deuterated internal standard (d-IS) is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium.[1] The core principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1] Consequently, during sample preparation, chromatography, and ionization, it is affected by the matrix in the same way as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect is normalized, enabling accurate quantification.[1]

Q3: What are the primary advantages of using this compound over other types of internal standards?

A3: The main advantage of using a d-IS like this compound is its close structural and chemical similarity to the analyte, Ebastine.[1] This similarity results in nearly identical extraction recovery and chromatographic retention times. Ideally, the d-IS co-elutes perfectly with the analyte, ensuring both compounds experience the same degree and duration of matrix effects simultaneously, which is the foundation for effective compensation.[1]

Troubleshooting Guide

Q: My quantitative results for Ebastine are inconsistent or inaccurate, even with this compound as an internal standard. What could be the issue?

A: This is a common issue that typically indicates the deuterated internal standard is not fully compensating for the matrix effect. The most likely cause is a slight chromatographic separation between Ebastine and this compound, often referred to as the "deuterium isotope effect".[3]

  • Cause : The replacement of hydrogen with deuterium can slightly alter the molecule's properties, sometimes leading to a small difference in retention time.

  • Problem : If this time shift causes the analyte and the d-IS to elute in a region of rapidly changing ion suppression, they will experience different matrix interferences, and the ratio will not be consistent.[1][3]

  • Solution :

    • Confirm Co-elution : Carefully examine the chromatograms to verify that the analyte and d-IS peaks perfectly overlap.

    • Optimize Chromatography : Adjust the mobile phase gradient, flow rate, or column chemistry to achieve better co-elution. The goal is to move both peaks away from any significant ion suppression zones, which often occur early in the run with unretained matrix components.[4][5]

Q: I'm observing significant ion suppression for Ebastine. How can I reduce it?

A: Significant ion suppression is usually caused by endogenous matrix components like phospholipids or salts that co-elute with the analyte.

  • Cause : These components compete with the analyte for ionization in the MS source.[2][6]

  • Solutions :

    • Improve Sample Preparation : Enhance the cleanup procedure to remove more interfering components. Switching from a simple protein precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[2][7]

    • Chromatographic Separation : Modify the LC method to improve the separation between Ebastine and the interfering matrix components. A longer gradient or a different column chemistry may resolve the issue.[5]

    • Sample Dilution : Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect, although this may impact the limit of quantification.[6]

Q: My extraction recovery for Ebastine is low or highly variable. What should I investigate?

A: Low or variable recovery points to inefficiencies in your sample preparation protocol.

  • Cause : The chosen extraction method may not be optimal for Ebastine in the specific biological matrix.

  • Solutions :

    • Optimize Extraction Method : If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile vs. methanol) as precipitation efficiency can vary.[8]

    • Develop an SPE Method : Solid-Phase Extraction (SPE) is generally more selective than PPT.[9][10] Systematically test different sorbents (e.g., C18, mixed-mode) and optimize the wash and elution steps to maximize analyte recovery while minimizing matrix components.

    • Evaluate pH and Solvents : Ensure the pH of your sample and the solvents used are optimal for Ebastine's chemical properties to ensure it is in the correct form for efficient extraction.

Experimental Protocols and Methodologies

Protocol 1: Quantitative Evaluation of Matrix Effects and Recovery

This protocol uses the post-extraction spike method to quantitatively measure the matrix factor (MF), recovery (RE), and process efficiency (PE). This assessment is critical for validating that this compound adequately compensates for matrix effects.[1]

Methodology:

  • Prepare Three Sets of Samples (e.g., in triplicate at low and high QC concentrations):

    • Set A (Neat Solution) : Spike Ebastine and this compound into the final reconstitution solvent (e.g., mobile phase). This represents 100% response without matrix or extraction loss.

    • Set B (Post-Spike Matrix) : Extract blank biological matrix first. Then, spike Ebastine and this compound into the final, dried, and reconstituted extract. This measures the impact of the matrix alone.

    • Set C (Pre-Spike Matrix) : Spike Ebastine and this compound into the blank matrix before the extraction process begins. This measures the combined effect of the matrix and the extraction process.

  • Analyze and Calculate : Analyze all samples by LC-MS/MS and record the peak areas. Use the mean peak areas to perform the following calculations:

ParameterFormulaIdeal ValueInterpretation
Recovery (RE) (Mean Peak Area of Set C) / (Mean Peak Area of Set B)Close to 100%Measures the efficiency of the extraction process.
Matrix Factor (MF) (Mean Peak Area of Set B) / (Mean Peak Area of Set A)1.0Measures the extent of ion suppression (MF < 1) or enhancement (MF > 1).
IS-Normalized MF (MF of Analyte) / (MF of IS)Close to 1.0Indicates if the IS is effectively compensating for the matrix effect. A value far from 1.0 suggests differential matrix effects.
Process Efficiency (PE) (Mean Peak Area of Set C) / (Mean Peak Area of Set A)Close to 100%Represents the overall success of the method, combining extraction and matrix effects.
Protocol 2: Example LC-MS/MS Method for Ebastine Quantification

This protocol is a composite based on validated methods for the simultaneous determination of Ebastine in human plasma.[8][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column : Synergi™ Hydro-RP 80A (50 mm × 2.0 mm, 4 µm) or equivalent.[8][12]

  • Mobile Phase A : 0.1% Formic Acid in 5 mM Ammonium Acetate.[8][12]

  • Mobile Phase B : 100% Methanol.[8][12]

  • Flow Rate : 0.4 mL/min.[8][12]

  • Gradient : Establish a suitable gradient to ensure separation from matrix components (e.g., starting with high aqueous phase and ramping up the organic phase).

  • Column Temperature : 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[9]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[8]

  • Ion Spray Voltage : 3000 V.[8]

  • Temperature : 600°C.[8]

Quantitative Data Summary

The following tables summarize validation data from published methods, illustrating how matrix effects and recovery are reported.

Table 1: Matrix Effect & Recovery Data using Protein Precipitation [8]

AnalyteQC Level (ng/mL)Extraction Recovery (%)IS Normalized Matrix Factor (%) (RSD %)
Ebastine 0.025 (LQC)96.597.7 (2.0%)
1.50 (MQC)106.0-
6.00 (HQC)98.8100.7 (2.8%)
This compound Single Conc.96.9-

Table 2: Recovery Data using Solid-Phase Extraction [9]

AnalyteMean Overall Recovery (%)Overall %CV
Ebastine 58.96%10.72%
Ebastine-d6 73.44%3.32%

Table 3: Example LC-MS/MS MRM Transitions [8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ebastine 470.3167.1
This compound 475.4203.3

Visualized Workflows and Concepts

MatrixEffectWorkflow Workflow for Evaluating Matrix Effects cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) Analysis LC-MS/MS Analysis (Measure Peak Areas) A->Analysis Calc_MF Calculate Matrix Factor (MF) (B / A) B Set B: Post-Spike (Extracted Blank + Analyte + IS) B->Analysis Calc_RE Calculate Recovery (RE) (C / B) C Set C: Pre-Spike (Blank + Analyte + IS -> Extract) C->Analysis Analysis->Calc_RE Analysis->Calc_MF

Caption: Workflow for the quantitative evaluation of recovery and matrix effects.

IS_Compensation Principle of Internal Standard Compensation cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: With Ion Suppression A1 Analyte Signal (High) R1 Analyte/IS Ratio = Accurate A1->R1 IS1 IS Signal (High) IS1->R1 A2 Analyte Signal (Suppressed) R2 Analyte/IS Ratio = Still Accurate A2->R2 IS2 IS Signal (Suppressed) IS2->R2 Suppression Matrix Effect (Ion Suppression) Suppression->A2 impacts both

Caption: How an ideal internal standard compensates for ion suppression.

BioanalyticalWorkflow General Bioanalytical Workflow for Ebastine Sample 1. Plasma Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike Prep 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prep Inject 4. LC-MS/MS Injection Prep->Inject LC 5. Chromatographic Separation (Analyte + IS Co-elution) Inject->LC MS 6. Mass Spectrometric Detection (MRM Mode) LC->MS Data 7. Data Processing (Peak Integration) MS->Data Quant 8. Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant

Caption: A typical workflow for quantifying Ebastine in plasma samples.

References

improving peak shape and resolution for Ebastine-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ebastine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broadening) for this compound in reversed-phase HPLC?

Poor peak shape for this compound, a basic compound, in reversed-phase HPLC can stem from several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound and interaction with silanols, causing peak distortion.[4]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broadened and asymmetric peaks.[5][6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or broadening.[4][7]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to deteriorating peak shape.[5]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.[2]

Q2: Why does my this compound peak show significant tailing?

Peak tailing for this compound is most commonly attributed to interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1][4]

  • Using a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1] However, be aware that this can shorten the column's lifespan.[1]

  • Employing an End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of free silanol groups, leading to improved peak shape for basic compounds.[2]

Q3: My this compound peak is broad and has poor resolution from other components. What should I do?

Broad peaks and poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., methanol or acetonitrile) percentage can alter selectivity and improve resolution. For Ebastine, methanol has been reported to provide better peak shapes than acetonitrile.[8]

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program can help to sharpen peaks and improve the separation of components with different polarities.[8]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.[9]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. A typical range to explore is 35°C to 45°C.[9][10]

  • Column Choice: Ensure you are using a high-efficiency column with a suitable particle size (e.g., < 5 µm) for your application.

Q4: Can the use of a deuterated internal standard like this compound itself cause chromatographic issues?

Deuteration can slightly alter the physicochemical properties of a molecule, which may lead to a small difference in retention time between the deuterated and non-deuterated analyte.[11] While this is not typically a major issue, it is important to ensure that the peak of this compound is well-resolved from any interfering peaks and that its integration is accurate. In some cases, achieving complete co-elution with the non-deuterated analyte might be desirable to compensate for matrix effects, which can be achieved by adjusting the chromatographic conditions or using a column with slightly lower resolution.[11]

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound check_column Is the column suitable for basic compounds? (e.g., end-capped, high-purity silica) start->check_column use_new_column Action: Use a modern, end-capped C18 or similar column. check_column->use_new_column No check_ph Is the mobile phase pH optimized? (Recommended: pH 2.5 - 3.5) check_column->check_ph Yes use_new_column->check_ph adjust_ph Action: Adjust mobile phase pH using an acidic modifier (e.g., formic acid, phosphoric acid). check_ph->adjust_ph No check_additive Is a competing base being used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Consider adding a competing base (e.g., ~0.1% triethylamine) to the mobile phase. check_additive->add_additive No check_overload Is column overload a possibility? check_additive->check_overload Yes add_additive->check_overload reduce_concentration Action: Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes end Peak Shape Improved check_overload->end No reduce_concentration->end

Caption: A decision tree for troubleshooting peak tailing of this compound.

Issue 2: Poor Resolution Between this compound and Other Components

This section outlines steps to improve the separation between the this compound peak and adjacent peaks.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase optimize_mobile_phase Action: Adjust organic modifier ratio. Consider switching from ACN to Methanol. check_mobile_phase->optimize_mobile_phase No check_gradient Is a gradient elution being used? check_mobile_phase->check_gradient Yes optimize_mobile_phase->check_gradient implement_gradient Action: Develop a gradient elution method. check_gradient->implement_gradient No check_flow_rate Is the flow rate appropriate? check_gradient->check_flow_rate Yes implement_gradient->check_flow_rate adjust_flow_rate Action: Decrease the flow rate to enhance separation. check_flow_rate->adjust_flow_rate No check_temperature Is the column temperature controlled? check_flow_rate->check_temperature Yes adjust_flow_rate->check_temperature adjust_temperature Action: Increase column temperature (e.g., to 40°C). check_temperature->adjust_temperature No end Resolution Improved check_temperature->end Yes adjust_temperature->end

References

Technical Support Center: Troubleshooting Ion Suppression in the MS Analysis of Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Ebastine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound internal standard?

Ion suppression is a phenomenon in LC-MS/MS where the signal of the analyte of interest (in this case, your this compound internal standard) is reduced due to the presence of co-eluting matrix components.[1][2][3][4][5] This can lead to inaccurate and imprecise quantification of your target analyte, Ebastine. Since the fundamental assumption of using a deuterated internal standard is that it behaves identically to the analyte, differential ion suppression between Ebastine and this compound can compromise the reliability of your results.[6][7]

Q2: My this compound signal is low and inconsistent in plasma samples, but strong and stable when I inject a neat standard solution. What is the likely cause?

This is a classic sign of matrix effects, specifically ion suppression, from the biological matrix (plasma).[3][5] Components in plasma such as phospholipids, salts, and proteins that are not completely removed during sample preparation can co-elute with this compound and interfere with its ionization in the mass spectrometer source.

Q3: Can the choice of sample preparation method impact the degree of ion suppression for this compound?

Absolutely. The cleaner your sample, the lower the risk of ion suppression. While protein precipitation is a simple and fast method, it is less effective at removing phospholipids and other matrix components compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][8]

Troubleshooting Guides

Issue 1: Low and Variable Signal Intensity of this compound

If you are observing a poor signal from your internal standard, it is crucial to systematically troubleshoot the issue. The following guide will walk you through the process.

Step 1: Confirm Instrument Performance

First, ensure that the LC-MS/MS system is performing optimally.

  • Action: Inject a neat solution of this compound at a known concentration.

  • Expected Outcome: The signal should be strong, and the peak shape should be symmetrical and reproducible.

  • Troubleshooting: If the signal is poor with a neat standard, investigate potential issues with the instrument, such as a dirty ion source, incorrect MS parameters, or problems with the mobile phase.

Step 2: Evaluate Matrix Effects

If the instrument is performing well, the next step is to determine if matrix effects are the cause of the problem.

  • Action: Perform a post-extraction spike experiment. This involves comparing the signal of this compound spiked into a blank, extracted plasma sample with the signal of this compound in a neat solution at the same concentration.

  • Expected Outcome: The signal in the extracted plasma should be comparable to the signal in the neat solution (typically >85%). A significantly lower signal in the plasma sample confirms ion suppression.

  • Troubleshooting: If ion suppression is confirmed, you will need to optimize your sample preparation and/or chromatographic method.

Step 3: Optimize Sample Preparation

Improving the cleanup of your sample is often the most effective way to mitigate ion suppression.

  • Action: If you are using protein precipitation, consider switching to a more selective method like SPE. Several studies on Ebastine analysis have successfully used SPE for sample cleanup.[8][9]

  • Expected Outcome: A cleaner sample extract with reduced matrix components, leading to improved this compound signal.

Step 4: Optimize Chromatographic Separation

If optimizing sample preparation is not sufficient, you can try to chromatographically separate this compound from the interfering matrix components.

  • Action:

    • Modify the gradient profile of your LC method to better resolve the peaks.

    • Try a different stationary phase (e.g., a column with a different chemistry).

  • Expected Outcome: this compound elutes in a region of the chromatogram with minimal ion suppression. A post-column infusion experiment can help identify these regions.

Issue 2: Chromatographic Peak Shape Issues with this compound

Poor peak shape (e.g., tailing, fronting, or splitting) can also be a symptom of matrix effects or other issues.

Step 1: Check for Co-eluting Interferences

  • Action: Use a high-resolution mass spectrometer to examine the mass spectrum across the this compound peak in a problematic sample.

  • Expected Outcome: A clean mass spectrum corresponding to this compound. The presence of other ions at the same retention time indicates co-eluting interferences.

Step 2: Adjust Mobile Phase Composition

  • Action:

    • Ensure the pH of the mobile phase is appropriate for Ebastine, which is a basic compound. Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.[10]

    • Optimize the organic solvent composition.

Quantitative Data Summary

The following tables provide a summary of typical LC-MS/MS parameters for Ebastine analysis and a hypothetical comparison of sample preparation methods.

Table 1: Typical LC-MS/MS Parameters for Ebastine Analysis

ParameterSettingReference
Column C18 (e.g., 50 x 2.1 mm, 5 µm)[8][11]
Mobile Phase A 0.1% Formic acid in Water[10]
Mobile Phase B Acetonitrile or Methanol[9][10]
Flow Rate 0.2 - 0.6 mL/min[9][10][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[8][9]
MRM Transition Ebastine: 470.3 > 268.2[11]
This compound: 475.3 > 273.2 (Hypothetical)

Table 2: Hypothetical Impact of Sample Preparation on this compound Signal

Sample Preparation MethodThis compound Peak Area (in plasma)Signal Suppression (%)
Protein Precipitation 150,00070%
Liquid-Liquid Extraction 350,00030%
Solid-Phase Extraction 450,00010%
Neat Solution 500,0000%

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.

  • System Setup:

    • Prepare a solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).

    • Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the MS source using a syringe pump.

    • Tee the infusion line into the LC flow path just before the MS source.

  • Procedure:

    • While infusing the this compound solution, inject a blank, extracted plasma sample onto the LC column.

    • Monitor the signal of the this compound MRM transition throughout the chromatographic run.

  • Data Analysis:

    • A stable baseline signal for this compound will be observed.

    • Any dips or decreases in this baseline indicate regions of ion suppression caused by eluting matrix components.

    • You can then adjust your chromatographic method to ensure that your Ebastine and this compound peaks elute outside of these suppression zones.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This experiment quantifies the extent of ion suppression.

  • Sample Preparation:

    • Set A: Prepare a solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration.

    • Set B: Extract a blank plasma sample using your established procedure. After extraction, spike the extract with this compound to the same final concentration as Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Visualizations

IonSuppressionTroubleshooting start Start: Poor this compound Signal check_instrument Inject Neat Standard Is Signal OK? start->check_instrument instrument_issue Troubleshoot Instrument: - Clean Ion Source - Check MS Parameters - Verify Mobile Phase check_instrument->instrument_issue No assess_matrix_effect Perform Post-Extraction Spike Is there Ion Suppression? check_instrument->assess_matrix_effect Yes instrument_issue->check_instrument After Fixing no_suppression Investigate Other Causes: - Sample Degradation - Incorrect Standard Concentration assess_matrix_effect->no_suppression No optimize_sample_prep Optimize Sample Preparation: - Switch to SPE or LLE - Refine Extraction Protocol assess_matrix_effect->optimize_sample_prep Yes check_improvement Re-assess Matrix Effect Is Suppression Mitigated? optimize_sample_prep->check_improvement optimize_chromatography Optimize Chromatography: - Modify Gradient - Change Column check_improvement->optimize_chromatography No final_check Final Method Validation check_improvement->final_check Yes optimize_chromatography->check_improvement

Caption: Troubleshooting workflow for poor this compound signal.

RootCauseAnalysis problem Problem Low/Variable this compound Signal causes Potential Causes Matrix Effects (Ion Suppression) Instrument Malfunction Standard Instability Inaccurate Pipetting diagnostics Diagnostic Tests Post-Extraction Spike Neat Standard Injection Stability Study Gravimetric Check causes:c1->diagnostics:d1 leads to causes:c2->diagnostics:d2 leads to causes:c3->diagnostics:d3 leads to causes:c4->diagnostics:d4 leads to solutions Solutions Improve Sample Prep / Chromatography Instrument Maintenance Prepare Fresh Standards Calibrate Pipettes diagnostics:d1->solutions:s1 indicates need for diagnostics:d2->solutions:s2 indicates need for diagnostics:d3->solutions:s3 indicates need for diagnostics:d4->solutions:s4 indicates need for

Caption: Root cause analysis for this compound signal issues.

IonSuppressionMechanism cluster_source Electrospray Ion Source cluster_matrix Matrix Effects droplet Droplet with Analyte (A) and Matrix (M) evaporation Solvent Evaporation droplet->evaporation Competition for surface and charge gas_phase_ions Gas Phase Ions (A+) evaporation->gas_phase_ions ms_inlet MS Inlet gas_phase_ions->ms_inlet matrix_components Matrix Components (M) matrix_components->droplet Co-elute with Analyte

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Optimizing MS/MS Transitions for Ebastine and Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ebastine and its deuterated internal standard, Ebastine-d5, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Ebastine and this compound?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and selectivity of your assay. Below are the commonly used and recommended transitions for Ebastine and its deuterated internal standard, this compound.

Table 1: Recommended MRM Transitions for Ebastine and this compound

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
Ebastine470.7167.1Most commonly reported and sensitive transition.[1]
Ebastine496.2261.0An alternative transition that can be used for confirmation.[2]
This compound475.4203.3Recommended for use as an internal standard.

Q2: How do I optimize the collision energy (CE) and other mass spectrometer parameters for these transitions?

A2: Optimal collision energy (CE), declustering potential (DP), and other source parameters are instrument-dependent and should be determined empirically. The following protocol provides a general workflow for this optimization.

Experimental Protocols

Detailed Methodology for MRM Transition Optimization

This protocol outlines the steps to determine the optimal mass spectrometer parameters for the analysis of Ebastine and this compound.

1. Standard Preparation:

  • Prepare a stock solution of Ebastine and this compound (if available) at a concentration of 1 mg/mL in methanol.

  • Prepare a working standard solution of approximately 1 µg/mL in a 50:50 mixture of methanol and water containing 0.1% formic acid.

2. Direct Infusion and Q1 Scan:

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Perform a full scan in Q1 in positive ionization mode to confirm the presence and determine the exact m/z of the precursor ions ([M+H]⁺) for Ebastine (around m/z 470.7) and this compound (around m/z 475.4).

3. Product Ion Scan (MS2):

  • Select the confirmed precursor ion in Q1.

  • Perform a product ion scan to identify the most abundant and stable fragment ions. The target product ions are m/z 167.1 for Ebastine and m/z 203.3 for this compound.

4. Collision Energy (CE) and Declustering Potential (DP) Optimization:

  • Set up MRM transitions using the confirmed precursor and major product ions.

  • While infusing the standard solution, perform a CE optimization by ramping the collision energy over a range (e.g., 10-50 eV) and monitoring the intensity of the product ion. The CE that produces the highest and most stable signal is the optimum.

  • Similarly, optimize the DP by ramping the voltage (e.g., 20-100 V) to maximize the precursor ion signal.

5. Source Parameter Optimization:

  • Optimize ion source parameters such as ion spray voltage, source temperature, nebulizer gas (GS1), and heater gas (GS2) to achieve the maximum signal intensity and stability.

Below is a diagram illustrating the experimental workflow for optimizing MS/MS transitions.

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization cluster_final Final Method prep_standards Prepare Ebastine & This compound Standards infuse Infuse Standard into MS prep_standards->infuse q1_scan Q1 Full Scan to Confirm Precursor Ion infuse->q1_scan product_ion_scan Product Ion Scan (MS2) to Identify Fragments q1_scan->product_ion_scan ce_dp_opt Optimize Collision Energy (CE) & Declustering Potential (DP) product_ion_scan->ce_dp_opt source_opt Optimize Source Parameters (Temperature, Gas, Voltage) ce_dp_opt->source_opt final_method Finalized LC-MS/MS Method source_opt->final_method

MS/MS Optimization Workflow

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Ebastine and this compound.

Table 2: Troubleshooting Common Issues in Ebastine and this compound Analysis

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal 1. Incorrect MS/MS transitions. 2. Poor ionization. 3. Sample degradation. 4. Suboptimal source parameters.1. Verify the precursor and product ions using direct infusion. 2. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation. 3. Prepare fresh standards and samples. Check for stability issues. 4. Re-optimize ion spray voltage, source temperature, and gas flows.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. High backpressure.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or add a small amount of an appropriate modifier. 4. Check for blockages in the LC system.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Air bubbles in the pump.1. Ensure mobile phases are well-mixed and degassed. 2. Use a column oven for stable temperature control. 3. Purge the LC pumps to remove any trapped air.
High Background Noise or Ion Suppression 1. Contamination from sample matrix, solvents, or glassware. 2. Co-elution of matrix components. 3. Inadequate sample preparation.1. Use high-purity solvents and clean glassware. Inject a blank to identify the source of contamination. 2. Modify the chromatographic gradient to better separate Ebastine from interfering compounds. 3. Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) for better cleanup.
Internal Standard Signal Variability 1. Inconsistent addition of internal standard. 2. Degradation of the internal standard. 3. Interference from matrix components at the IS transition.1. Ensure accurate and consistent pipetting of the internal standard into all samples, standards, and QCs. 2. Check the stability of the this compound stock and working solutions. 3. Analyze a blank matrix sample to check for interferences at the m/z of the internal standard.

Below is a diagram illustrating the logical troubleshooting workflow for common LC-MS/MS issues.

Troubleshooting_Workflow cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Encountered no_signal No or Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak rt_shift Inconsistent Retention Time start->rt_shift check_transitions Verify MRM Transitions no_signal->check_transitions optimize_source Optimize Source Parameters check_transitions->optimize_source check_sample Check Sample Integrity optimize_source->check_sample check_column Inspect LC Column poor_peak->check_column check_solvent Check Injection Solvent check_column->check_solvent adjust_mobile_phase Adjust Mobile Phase check_solvent->adjust_mobile_phase check_mobile_phase Verify Mobile Phase rt_shift->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp purge_pumps Purge Pumps check_temp->purge_pumps

Troubleshooting Workflow for LC-MS/MS

References

Technical Support Center: Isotopic Interference in Ebastine-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical method development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference in the analysis of Ebastine using its deuterated internal standard, Ebastine-d5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference in mass spectrometry occurs when ions of different elemental compositions have the same nominal mass-to-charge ratio (m/z), leading to overlapping signals. In the analysis of Ebastine with this compound as an internal standard (IS), this can manifest in two primary ways:

  • "Cross-talk" from Ebastine to this compound: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled Ebastine can result in a small signal at the m/z of this compound. This becomes more significant at high concentrations of Ebastine.

  • Contribution from the internal standard to the analyte signal: The this compound internal standard may contain a small percentage of unlabeled Ebastine as an impurity.[1] This can lead to a positive bias in the measurement of Ebastine, particularly at the lower limit of quantification (LLOQ).[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard for the quantification of Ebastine by GC- or LC-MS.[2] As a stable isotope-labeled (SIL) internal standard, it is chemically almost identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3] The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled Ebastine in a mass spectrometer.[4]

Q3: What are the typical mass transitions for Ebastine and this compound in LC-MS/MS analysis?

A3: In positive ion mode using multiple reaction monitoring (MRM), the following mass transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ebastine470.3167.1
This compound475.4203.3

Table 1: Common MRM transitions for Ebastine and this compound.[5]

Q4: Can metabolites of Ebastine interfere with its analysis?

A4: Yes, metabolites can potentially interfere. Ebastine is extensively metabolized to active metabolites such as carebastine and other metabolites like hydroxyebastine and desalkylebastine.[6] While the use of highly selective MS/MS detection (MRM) minimizes this risk, it is crucial to ensure chromatographic separation of Ebastine from its metabolites to prevent any potential in-source fragmentation or matrix effects that could affect quantification.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues related to isotopic interference in this compound analysis.

Issue 1: Inaccurate Results at the Lower Limit of Quantification (LLOQ)

Symptom: You observe a significant positive bias in your LLOQ samples, leading to a failure to meet acceptance criteria during method validation.

Potential Cause: The this compound internal standard may contain unlabeled Ebastine as an impurity, which artificially inflates the analyte signal at low concentrations.

Troubleshooting Workflow:

A Start: Inaccurate LLOQ results B Prepare a high-concentration solution of this compound only A->B C Inject and acquire data using the MRM transition for unlabeled Ebastine (470.3 -> 167.1) B->C D Is a peak observed at the retention time of Ebastine? C->D E Yes: Unlabeled Ebastine is present in the IS D->E Yes F No: The IS is not the source of the LLOQ bias D->F No G Correct for the contribution mathematically or obtain a higher purity lot of this compound E->G H Investigate other potential sources of contamination (e.g., carryover) F->H

Caption: Workflow for troubleshooting LLOQ inaccuracy.

Detailed Steps:

  • Assess the Purity of the Internal Standard:

    • Prepare a solution of this compound in a clean solvent at a concentration comparable to what is used in your analytical runs.

    • Inject this solution into the LC-MS/MS system and monitor the MRM transition for unlabeled Ebastine (e.g., 470.3 -> 167.1).[5]

    • If a peak is detected at the retention time of Ebastine, it confirms the presence of the unlabeled analyte in your internal standard.[1]

  • Mitigation Strategies:

    • Mathematical Correction: If the level of impurity is low and consistent, you can subtract the contribution of the unlabeled Ebastine from the analyte response in your samples.

    • Source a Higher Purity Standard: Contact your supplier and request a batch of this compound with higher isotopic purity (ideally ≥99% deuterated forms).[2]

Issue 2: Non-linear Calibration Curve at High Concentrations

Symptom: Your calibration curve shows a negative deviation from linearity at the upper concentration range.

Potential Cause: "Cross-talk" from high concentrations of unlabeled Ebastine is contributing to the signal of the this compound internal standard.

Troubleshooting Workflow:

A Start: Non-linear calibration curve at high concentrations B Prepare a high-concentration solution of unlabeled Ebastine (ULOQ level) without IS A->B C Inject and acquire data using the MRM transition for this compound (475.4 -> 203.3) B->C D Is a signal observed at the retention time of this compound? C->D E Yes: Cross-talk from Ebastine to this compound is confirmed D->E Yes F No: Cross-talk is not the primary issue D->F No G Optimize chromatographic separation to resolve any potential isobaric interferences E->G H Consider detector saturation or other non-linear effects F->H I If separation is not possible, consider using a different product ion for this compound G->I

Caption: Workflow for troubleshooting calibration curve non-linearity.

Detailed Steps:

  • Evaluate Cross-Talk:

    • Prepare a sample containing only unlabeled Ebastine at the highest concentration of your calibration curve (ULOQ). Do not add the this compound internal standard.

    • Inject this sample and monitor the MRM transition for this compound (e.g., 475.4 -> 203.3).[5]

    • The presence of a signal at the retention time of the internal standard indicates cross-talk from the analyte.

  • Mitigation Strategies:

    • Chromatographic Optimization: Ensure that there is adequate chromatographic separation between Ebastine and any potential isobaric interferences from the matrix.

    • Alternative Product Ion: If chromatographic resolution is not achievable, investigate the fragmentation pattern of this compound to identify an alternative product ion that is not subject to interference from unlabeled Ebastine.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Ebastine and this compound in Human Plasma

This protocol is a representative method for the simultaneous quantification of Ebastine and its active metabolite, Carebastine, using their respective deuterated internal standards.[5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound and Carthis compound in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

ParameterSetting
LC System Agilent 1200 or equivalent
Column Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm)
Mobile Phase A 0.1% Formic Acid in 5 mM Ammonium Acetate
Mobile Phase B 100% Methanol
Gradient Start with 50% B, increase to 95% B over 2 min, hold for 1 min, then return to 50% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System AB Sciex API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 3000 V
Temperature 600°C

Table 2: Representative LC-MS/MS parameters.[5]

3. Data Analysis:

  • Quantify Ebastine using the peak area ratio of the analyte to the internal standard.

  • Use a weighted (1/x²) linear regression model for the calibration curve.

Data Presentation

Method Validation Summary

The following table summarizes key validation parameters for an LC-MS/MS method for Ebastine using this compound as the internal standard.[5]

ParameterEbastineAcceptance Criteria
Linearity Range 0.01 - 8.0 ng/mLr² > 0.99
Intra-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5.8% to 6.0%Within ±15% (±20% at LLOQ)
Extraction Recovery 96.5% - 106.0%Consistent, precise, and reproducible
Matrix Effect 97.7% - 100.7%CV ≤ 15%

Table 3: Summary of bioanalytical method validation data for Ebastine.[5]

Signaling Pathways and Logical Relationships

Metabolic Pathway of Ebastine

Ebastine is a prodrug that is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2, to its pharmacologically active metabolite, carebastine. Understanding this pathway is crucial for anticipating potential interferences from metabolites during bioanalytical method development.

cluster_0 Ebastine Metabolism Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation

Caption: Metabolic pathway of Ebastine.

References

ensuring long-term stability of Ebastine-d5 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ebastine-d5 Stock Solutions

This technical support center provides guidance on ensuring the long-term stability of this compound stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is slightly soluble in warmed methanol.[1] To prepare a stock solution, dissolve the solid material in an appropriate volume of methanol. For example, a stock solution of 10.0 mg/ml can be prepared in methanol.[2][3] Sonication for approximately 10 minutes can aid in dissolution.[4]

Q3: What is the recommended storage condition and stability for this compound stock solutions?

A3: this compound stock solutions prepared in methanol should be stored in the refrigerator. Studies have shown that such solutions are stable for at least two weeks when kept refrigerated.[2][3] Another source suggests stability for at least 7 days when stored in the refrigerator.[5][6] For long-term storage, it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles.

Q4: What are the potential degradation pathways for Ebastine?

A4: Ebastine is susceptible to degradation under certain stress conditions. Studies have shown that it degrades under acidic and oxidative conditions.[7] It has also been shown to be susceptible to degradation under alkaline conditions and UV light exposure.[5][6]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of an this compound stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradants. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause 1: Improper Storage.

    • Solution: Ensure that the stock solution is stored in a tightly sealed container in the refrigerator, or for longer-term storage, at -20°C. Avoid repeated freeze-thaw cycles by preparing and storing smaller aliquots.

  • Possible Cause 2: Exposure to Light.

    • Solution: Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light, as UV exposure can lead to degradation.[5][6] The original packaging should also be used to protect from light.[8]

  • Possible Cause 3: Chemical Degradation.

    • Solution: Ensure the solvent used is of high purity and free from contaminants that could promote degradation. If the solution is being used in an acidic or alkaline medium, be aware of the potential for accelerated degradation.[7]

Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound solution.

  • Possible Cause 1: Degradation of this compound.

    • Solution: This is a strong indicator of degradation. Review your storage and handling procedures. It may be necessary to prepare a fresh stock solution. Consider performing stress testing (e.g., exposure to acid, base, peroxide, heat, or light) on a small aliquot to identify the potential cause of degradation.

  • Possible Cause 2: Contamination.

    • Solution: Ensure that all glassware and equipment are scrupulously clean. Use fresh, high-purity solvent to prepare a new stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of solid this compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of HPLC-grade methanol to the flask.

  • If necessary, gently warm the solution and sonicate for 10-15 minutes to ensure complete dissolution.[4][9]

  • Allow the solution to return to room temperature.

  • Add methanol to the final volume and mix thoroughly.

  • Store the solution in a tightly sealed, light-protected container in the refrigerator or at -20°C for long-term storage.

Protocol 2: HPLC Method for Stability Assessment of Ebastine

This protocol is based on a published stability-indicating HPLC method for Ebastine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ODS C18 (150 x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of acetonitrile/methanol (1:4) and Britton Robinson buffer (65:35, v/v), with the pH adjusted to 4.2.[2][3]

  • Flow Rate: 1.0 ml/min.[2][3]

  • Detection Wavelength: 260 nm.[2][3]

  • Injection Volume: 20 µl.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a freshly prepared standard solution of this compound to determine the initial retention time and peak area.

    • Inject the aged stock solution to be tested.

    • Compare the chromatograms. A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormulationSolventStorage TemperatureReported Stability
SolidN/A-20°C≥ 4 years[1]
Stock SolutionMethanolRefrigeratorAt least 2 weeks[2][3]
Stock SolutionMethanolRefrigeratorAt least 7 days[5][6]

Table 2: Summary of HPLC Method Parameters for Ebastine Analysis

ParameterCondition
Column ODS C18 (150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile/Methanol (1:4) and Britton Robinson buffer (65:35, v/v), pH 4.2[2][3]
Flow Rate 1.0 ml/min[2][3]
Detection UV at 260 nm[2][3]
Injection Volume 20 µl

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep_stock Prepare this compound Stock Solution store_initial Store Initial Sample (t=0) prep_stock->store_initial Aliquot store_conditions Store under defined conditions (e.g., -20°C, 4°C) prep_stock->store_conditions Aliquot hplc_analysis Analyze by HPLC/LC-MS at specified time points store_initial->hplc_analysis store_conditions->hplc_analysis data_analysis Compare chromatograms to initial sample hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.

signaling_pathway cluster_metabolism Metabolism cluster_action Mechanism of Action Ebastine Ebastine (Prodrug) CYP3A4 CYP3A4 Ebastine->CYP3A4 Carebastine Carebastine (Active Metabolite) H1_Receptor Histamine H1 Receptor Carebastine->H1_Receptor Antagonist CYP3A4->Carebastine Metabolizes to Histamine Histamine Histamine->H1_Receptor Agonist Allergic_Response Allergic Response (e.g., itching, swelling) H1_Receptor->Allergic_Response Activates

Caption: Simplified signaling pathway showing the metabolism of Ebastine and its mechanism of action as a histamine H1 receptor antagonist.

References

Technical Support Center: Minimizing Carryover in LC-MS Analysis of Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS analysis of Ebastine-d5. Given the hydrophobic and basic nature of Ebastine, it is prone to adsorption within the LC system, leading to carryover and affecting data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS analysis and why is this compound susceptible to it?

A1: Carryover in LC-MS analysis is the appearance of a small signal from a previously injected sample in a subsequent analysis, typically observed in a blank injection following a high-concentration sample. This can lead to inaccurate quantification of the analyte. This compound is particularly susceptible to carryover due to its physicochemical properties:

  • High Hydrophobicity (LogP ≈ 6.8): This causes the molecule to adsorb to non-polar surfaces within the LC system, such as tubing, fittings, and the stationary phase of the column.

  • Basic Nature (pKa ≈ 8.19): As a basic compound, this compound can interact with acidic residual silanol groups on silica-based columns, leading to strong retention and subsequent slow release, which manifests as carryover.

Q2: What are the common sources of carryover in an LC-MS system?

A2: Carryover can originate from various components of the LC-MS system that come into contact with the sample. The most common sources include:

  • Autosampler: The injection needle, sample loop, valve rotor, and stator are frequent culprits. Residues can adhere to these surfaces and be slowly released in subsequent injections.

  • LC Column: The column, particularly the inlet frit and the stationary phase, can strongly retain "sticky" compounds like this compound.

  • Connecting Tubing and Fittings: Dead volumes and surface adsorption in tubing and fittings can trap and later release the analyte.

  • MS Ion Source: Contamination of the ion source, including the ESI probe and transfer capillary, can also contribute to background signals that may be mistaken for carryover.

Q3: How can I distinguish between carryover and system contamination?

A3: A strategic sequence of injections can help differentiate between carryover and broader system contamination.[1]

  • Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing signal with each subsequent blank.

  • Contamination: If the signal remains relatively constant across multiple blank injections, it is likely due to system contamination of a component like the mobile phase, wash solvent, or a heavily contaminated part of the system.

Troubleshooting Guides

Systematic Approach to Identifying the Source of Carryover

This guide provides a step-by-step protocol to systematically isolate the source of this compound carryover.

Experimental Protocol: Systematic Component Elimination

  • Initial Carryover Assessment:

    • Inject a high-concentration standard of this compound.

    • Immediately follow with three consecutive blank injections (mobile phase or sample diluent).

    • If a peak corresponding to this compound is observed in the first blank and decreases in subsequent blanks, carryover is confirmed.

  • Isolating the Autosampler and Injection System:

    • Replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence from step 1.

    • If carryover persists, the source is likely within the autosampler (needle, loop, valve).

    • If carryover is significantly reduced or eliminated, the column is a major contributor.

  • Evaluating the Autosampler Components:

    • If the autosampler is identified as a source, focus on improving the needle wash.

    • Experiment with different wash solvents (see Table 1 for suggestions).

    • Increase the wash volume and/or the number of wash cycles.

    • Inspect and, if necessary, replace the rotor seal and stator in the injection valve, as scratches or wear can trap analytes.

  • Addressing Column-Related Carryover:

    • If the column is identified as a source, consider the following:

      • Stronger Elution Conditions: Increase the percentage of organic solvent in the mobile phase during the gradient and/or add a high-organic wash step at the end of each run.

      • Mobile Phase Additives: The addition of a small amount of a competing base (e.g., triethylamine) or using a mobile phase with a higher pH (if compatible with the column) can reduce interactions with silanol groups.

      • Column Chemistry: Consider a column with a different stationary phase (e.g., a hybrid particle or end-capped C18) that is less prone to secondary interactions with basic compounds.

Logical Workflow for Troubleshooting this compound Carryover

G start Carryover Observed for this compound is_carryover Inject High Conc. Standard Followed by 3 Blanks start->is_carryover contamination Constant Signal in Blanks? Investigate System Contamination (Mobile Phase, Solvents) is_carryover->contamination Yes carryover_confirmed Decreasing Signal in Blanks? Carryover Confirmed is_carryover->carryover_confirmed No remove_column Replace Column with Union carryover_confirmed->remove_column check_carryover_no_column Inject High Conc. -> Blank Sequence remove_column->check_carryover_no_column autosampler_issue Carryover Persists? Focus on Autosampler check_carryover_no_column->autosampler_issue Yes column_issue Carryover Reduced? Focus on Column check_carryover_no_column->column_issue No optimize_wash Optimize Needle Wash: - Stronger Solvents - Increased Volume/Cycles autosampler_issue->optimize_wash optimize_gradient Optimize Gradient: - Increase % Organic - Add High-Organic Wash column_issue->optimize_gradient inspect_valve Inspect/Replace Valve Rotor/Stator optimize_wash->inspect_valve end Carryover Minimized inspect_valve->end change_mobile_phase Modify Mobile Phase: - Add Competing Base - Adjust pH optimize_gradient->change_mobile_phase change_column Consider Different Column Chemistry change_mobile_phase->change_column change_column->end

Caption: A flowchart illustrating the systematic process for identifying and resolving the source of this compound carryover.

Data Presentation

The following tables provide examples of how to structure quantitative data when evaluating different strategies to minimize this compound carryover.

Table 1: Comparison of Autosampler Wash Solvents

Wash Solvent Composition% Carryover Reduction (vs. Mobile Phase B)Observations
90:10 Acetonitrile:Water with 0.1% Formic Acid50%Moderate improvement.
90:10 Isopropanol:Water with 0.1% Formic Acid75%Isopropanol is a stronger solvent for hydrophobic compounds.
50:50:1 Acetonitrile:Isopropanol:Water with 0.2% Formic Acid90%A solvent mixture often proves more effective.
Dichloromethane>95%Highly effective but may not be compatible with all LC systems.

Table 2: Effect of Column Chemistry on Carryover

Column TypeStationary Phase% CarryoverPeak Shape
Standard C18Silica-based, not end-capped1.5%Tailing
End-capped C18Silica-based, fully end-capped0.8%Improved symmetry
Hybrid C18Ethylene-bridged hybrid0.3%Symmetrical
Phenyl-HexylPhenyl-Hexyl phase0.5%Good symmetry

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Carryover Contribution

G cluster_sample Sample Injection cluster_system LC System Components sample High Concentration This compound Sample autosampler Autosampler (Needle, Valve, Loop) sample->autosampler Adsorption column LC Column (Frit, Stationary Phase) sample->column Adsorption tubing Tubing & Fittings sample->tubing Adsorption carryover Carryover Signal in Blank Injection autosampler->carryover Desorption column->carryover Desorption tubing->carryover Desorption

Caption: Diagram showing the contribution of different LC system components to this compound carryover.

References

selecting the appropriate concentration of Ebastine-d5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ebastine-d5 Internal Standard

Welcome to the technical support center for the use of this compound as an internal standard. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound?

A1: Stable isotope-labeled (SIL) internal standards such as this compound are considered the gold standard in quantitative mass spectrometry.[1] Because they are nearly chemically and physically identical to the analyte (Ebastine), they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows the SIL internal standard to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in your results.[1]

Q2: What is the primary consideration when selecting the concentration of my this compound internal standard?

A2: The goal is to use a concentration that provides a consistent, reproducible, and statistically significant signal across all samples (calibration standards, QCs, and unknowns) without interfering with the analyte signal. The response of the internal standard should be high enough to be well above the background noise but not so high that it causes detector saturation. A common practice is to choose a concentration that is in the mid-range of the calibration curve for the analyte.

Q3: My this compound signal is inconsistent across my analytical run. What should I investigate?

A3: Inconsistent internal standard signals can introduce significant variability. Key areas to investigate include:

  • Matrix Effects: Co-eluting components from the biological matrix can suppress or enhance the ionization of the internal standard.[2][3] This effect can vary between different samples.

  • Sample Preparation: Inconsistent pipetting of the internal standard, incomplete protein precipitation, or variable extraction recovery can lead to fluctuations in the final concentration.

  • Stability: this compound may degrade in the processed sample or in the autosampler over the course of the run. It's crucial to evaluate its stability under your specific experimental conditions.[3]

  • Instrument Performance: A dirty ion source, detector fatigue, or fluctuations in the LC flow rate can cause signal drift. Running a system suitability test can help diagnose instrument-related issues.[4]

Q4: I am observing peak tailing or splitting for my this compound peak. What is the likely cause?

A4: Poor peak shape for the internal standard can be caused by several factors:

  • Chromatographic Issues: A partially blocked column frit, contamination at the head of the column, or the use of an inappropriate sample solvent can distort peak shape.[3]

  • Secondary Interactions: The compound may be interacting with active sites (e.g., residual silanols) on the analytical column, leading to tailing.[3]

  • Co-elution with Interferences: A closely eluting compound from the matrix can interfere with the peak shape.

  • Internal Standard Purity: In rare cases, impurities or degradation of the deuterated standard itself could lead to a split peak.[3]

Q5: My calibration curve is non-linear even though I'm using this compound. Why is this happening?

A5: Non-linearity can occur for several reasons, even with a reliable internal standard:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector response can become saturated, causing the curve to plateau.[3][5]

  • Isotopic Contribution: At very high concentrations of the analyte (Ebastine), its natural isotopes may contribute to the signal of the internal standard (this compound), affecting the response ratio.[3][5]

  • Ionization Competition: The analyte and internal standard may compete for ionization in the source, which can become more pronounced at higher concentrations.[3]

  • Incorrect Regression Model: A linear regression model may not be appropriate for the entire concentration range. A weighted linear or quadratic regression model might provide a better fit.[5]

Quantitative Data Summary

The following table summarizes typical experimental parameters found in validated methods for the analysis of Ebastine and its active metabolite, Carebastine, using deuterated internal standards.

ParameterEbastine AnalysisCarebastine AnalysisReference(s)
Analyte EbastineCarebastine[6][7]
Internal Standard (IS) This compound, Ebastine-d6Carthis compound, Carebastine-d6[6][8]
Calibration Range 0.01 - 8.0 ng/mL1.00 - 300 ng/mL[7]
0.051 - 31.099 ng/mL1.013 - 1005.451 ng/mL[8]
IS Working Solution Conc. 1.00 µg/mL (spiked 30 µL into 50 µL plasma)1.00 µg/mL (spiked 30 µL into 50 µL plasma)[6]
20 ng/mL100 ng/mL[8]
Sample Preparation Protein PrecipitationProtein Precipitation, Solid Phase Extraction (SPE)[6][7][8]
Biological Matrix Human PlasmaHuman Plasma[6][7][8]

Experimental Protocols

Protocol: Preparation and Use of this compound Internal Standard

This protocol provides a general methodology for using this compound in the analysis of Ebastine in human plasma via LC-MS/MS.

1. Materials and Reagents:

  • Ebastine reference standard

  • This compound internal standard

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid

  • Ammonium Acetate

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • This compound Working Solution (e.g., 1 µg/mL): Dilute the stock solution with 50:50 methanol:water to obtain the desired working concentration.[6] The optimal concentration should be determined during method development but is typically chosen to provide a robust signal in the middle of the analyte's calibration range. Store stock and working solutions at -20°C in polypropylene tubes.[6]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike 30 µL of the this compound working solution (1.00 µg/mL) into each tube.[6]

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC Column: Synergi™ Hydro-RP 80Å (4 µm, 50 mm × 2.0 mm) or equivalent.[1][7]

  • Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.[1][7]

  • Mobile Phase B: 100% Methanol.[1][7]

  • Flow Rate: 0.4 mL/min.[1][7]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions for Ebastine and this compound should be optimized on your instrument.

Visualizations

Workflow for Internal Standard Use

The diagram below illustrates the typical workflow for a quantitative analysis using an internal standard.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis A Prepare Stock & Working Solutions (Analyte & IS) B Prepare Calibration Standards & QCs A->B E Perform Extraction (e.g., Protein Ppt.) B->E Spike C Aliquot Plasma Sample D Add Internal Standard (IS) C->D D->E F LC-MS/MS Analysis E->F G Generate Peak Area Ratios (Analyte/IS) F->G H Construct Calibration Curve & Quantify G->H

Caption: General experimental workflow for quantitative analysis.

Troubleshooting Inconsistent Internal Standard Signal

This decision tree helps diagnose the root cause of variability in the this compound signal.

G cluster_instrument Instrument Checks cluster_sample_prep Sample Prep Checks cluster_matrix Matrix Effect Checks Start Inconsistent IS Signal Observed Q1 Is signal drifting systematically over the run? Start->Q1 Q2 Is the signal randomly variable between samples? Q3 Is signal lower in samples vs. standards? A1_Yes Check for: - Ion source contamination - LC pump issues - Column degradation Q1->A1_Yes Yes Q1->Q2 No A2_Yes Verify: - Pipetting accuracy of IS - Consistent extraction - Sample stability in autosampler Q2->A2_Yes Yes Q2->Q3 No A3_Yes Investigate Matrix Effects: - Optimize chromatography  to separate from interferences - Evaluate a different  extraction method (e.g., SPE) Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting IS signal variability.

References

Technical Support Center: Ebastine-d5 Performance in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support, troubleshooting advice, and frequently asked questions regarding the impact of different biological matrices on the performance of Ebastine-d5, a common internal standard used in the bioanalysis of Ebastine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of this compound in bioanalytical assays?

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ebastine in biological samples. Its purpose is to mimic the analytical behavior of the target analyte, Ebastine. By adding a known concentration of this compound to both calibration standards and unknown samples, it allows for the correction of variability during sample preparation and analysis, such as extraction inconsistencies or matrix-induced ion suppression/enhancement in mass spectrometry.

Q2: I am observing significant matrix effects when analyzing Ebastine in human plasma. How does this impact my this compound internal standard?

Significant matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can affect both the analyte and the internal standard. In a validated method using LC-MS/MS, the matrix effect for Ebastine in human plasma was found to be between 97.48% and 104.53%, while for this compound, it was between 98.12% and 103.15%. Since this compound is structurally very similar to Ebastine and co-elutes with it, the matrix effects on both compounds are expected to be very similar. This allows the internal standard to effectively compensate for these effects, ensuring the accuracy of the analyte quantification. If you observe a poor analyte/IS response ratio, consider optimizing your sample cleanup procedure.

Q3: My recovery for this compound is inconsistent in plasma samples. What are the typical recovery rates and what can I do to improve them?

Inconsistent recovery can point to issues in the sample extraction process. For human plasma, a common and effective method is protein precipitation (PPT). Using acetonitrile as the PPT solvent, the mean recovery for this compound has been reported to be 92.83%. The recovery for the analyte, Ebastine, was similarly high and consistent, ranging from 91.54% to 94.32% across different concentrations.

  • Troubleshooting Tip: To improve consistency, ensure precise and repeatable pipetting of both the plasma sample and the precipitation solvent. Also, ensure thorough vortexing to achieve complete protein precipitation and release of the analyte and IS from plasma proteins. Finally, optimize the centrifugation speed and duration to obtain a clear supernatant.

Q4: Can I use the same sample preparation method for Ebastine analysis in different biological matrices like urine or tissue?

While protein precipitation is effective for plasma, different matrices may require different approaches due to varying compositions. Urine typically has lower protein content but may contain other interfering substances. Tissue homogenates are significantly more complex and may require more rigorous cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects and achieve adequate recovery. The chosen method must be re-validated for each new biological matrix to ensure it meets regulatory standards for accuracy and precision.

Quantitative Performance Data

The following table summarizes the performance of this compound and its corresponding analyte, Ebastine, in human plasma using a validated LC-MS/MS method with a protein precipitation extraction procedure.

ParameterAnalyte/Internal StandardLQC (Low Quality Control)MQC (Medium Quality Control)HQC (High Quality Control)Mean
Recovery (%) Ebastine91.5494.3292.1692.67
This compound---92.83
Matrix Effect (%) Ebastine97.48104.5399.85100.62
This compound98.12103.15101.19100.82
Process Efficiency (%) Ebastine89.2698.5992.0293.29
This compound91.1095.9995.0294.04

Experimental Protocols

Sample Preparation: Protein Precipitation for Human Plasma

This protocol details the extraction of Ebastine and this compound from human plasma samples.

  • Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (at a concentration of 50 ng/mL) to the plasma sample.

  • Protein Precipitation: Add 500 µL of acetonitrile to the tube.

  • Vortexing: Vortex the mixture for approximately 5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at a temperature of 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant.

  • Injection: Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system for analysis.

Analytical Method: LC-MS/MS Conditions
  • LC System: Shimadzu HPLC system with a CBM-20A controller and LC-30AD pump.

  • Column: Phenomenex Kinetex C18 column (50 x 4.6 mm, 2.6 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (ratio 20:80, v/v).

  • Flow Rate: 0.8 mL/min.

  • MS System: AB Sciex API 4000 triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ebastine: m/z 470.3 → 268.2

    • This compound: m/z 475.3 → 268.2

Visual Workflow

The following diagram illustrates the general workflow for the bioanalysis of Ebastine using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Plasma Sample Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Add Acetonitrile (PPT) Spike->Precipitate Vortex 4. Vortex to Mix Precipitate->Vortex Centrifuge 5. Centrifuge to Pellet Proteins Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Inject 7. Inject Supernatant Collect->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 11. Calculate Peak Area Ratio Integrate->Calculate Quantify 12. Quantify Concentration (via Calibration Curve) Calculate->Quantify

Caption: Bioanalytical workflow for Ebastine quantification.

Validation & Comparative

Validating a Robust LC-MS/MS Method for Ebastine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Ebastine, utilizing Ebastine-d5 as an internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Analytical Methods for Ebastine

The quantification of Ebastine, a second-generation antihistamine, is crucial in pharmaceutical quality control and pharmacokinetic studies. While various analytical methods exist, LC-MS/MS offers superior sensitivity and selectivity, particularly when using a deuterated internal standard like this compound. Below is a comparison of the validated LC-MS/MS method with a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterLC-MS/MS with this compoundHPLC-UV
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by liquid chromatography followed by detection based on UV absorbance.
Internal Standard This compound (mass difference allows for precise correction of matrix effects and extraction variability).Not always utilized; if so, a structurally similar compound is used.
Linearity Range 0.01 - 8.0 ng/mL[1], 0.051 - 31.099 ng/mL[2][3]5 - 100 µg/mL[4][5][6]
Limit of Quantification (LOQ) As low as 0.01 ng/mL[1]100 ng/mL[5]
Precision (%RSD) Intra-day: 0.22% to 0.49%, Inter-day: 0.24% to 0.73%[5]Intra-assay precision < 12.5%[7]
Accuracy > 88%[7]Average recovery of 99.63%[5]
Selectivity High, due to specific MRM transitions.Lower, potential for interference from co-eluting compounds.
Sample Preparation Protein Precipitation[1][8] or Solid-Phase Extraction[2][3].Typically liquid-liquid extraction or direct injection after dilution.
Run Time Short, with gradient elution.[1][8]Can be longer depending on the separation required.

Detailed Experimental Protocols

Validated LC-MS/MS Method Using this compound

This section details the experimental protocol for the sensitive and selective quantification of Ebastine in human plasma using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Synergi™ Hydro-RP 80A (50 mm × 2.0 mm, 4 µm)[1][8]

  • Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate[1][8]

  • Mobile Phase B: 100% Methanol[1][8]

  • Flow Rate: 0.4 mL/min[1][8]

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of Ebastine and this compound from potential matrix interferences.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ebastine: m/z 470.7 → 167.1[7][9]

    • This compound: The precursor ion will be m/z 475.7. The product ion will likely be the same as for Ebastine (m/z 167.1), as the deuterium atoms are typically on a part of the molecule that is not lost during fragmentation in this transition.

Visualizing the Workflow and Method Selection

To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.

Caption: Experimental workflow for LC-MS/MS quantification of Ebastine.

method_selection start High Sensitivity Required? matrix Complex Matrix? start->matrix No lcms Use LC-MS/MS start->lcms Yes matrix->lcms Yes hplc HPLC-UV may be Sufficient matrix->hplc No

Caption: Decision tree for selecting an analytical method for Ebastine.

References

cross-validation of Ebastine assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods for Ebastine. This guide provides a comparative overview of various internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Ebastine and its active metabolite, Carebastine, in biological matrices.

This publication delves into the experimental methodologies and performance characteristics of different internal standards, offering supporting data to guide the selection process in future bioanalytical method development and validation.

Performance Comparison of Ebastine Assays with Different Internal Standards

The selection of an internal standard (IS) is a pivotal step in bioanalytical method development, aiming to compensate for the variability in sample preparation and instrument response. The ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency. This section provides a comparative summary of quantitative data from various studies that have employed different internal standards for Ebastine and Carebastine analysis.

Internal Standard(s)Analyte(s)Linearity Range (ng/mL)Accuracy (%)Precision (%CV)Extraction Recovery (%)Reference
TerfenadineEbastine, Hydroxyebastine, Carebastine, Desalkylebastine0.2 - 50 (for Ebastine and its metabolites)> 88%< 12.5%Not explicitly stated[1][2]
Ebastine-d5, Carthis compoundEbastine, Carebastine0.01 - 8.0 (Ebastine), 1.00 - 300 (Carebastine)Within ±15% of nominal< 15%Ebastine: 96.5-106.0, Carebastine: 90.1-101.8[3][4]
Ebastine D6, Carebastine D6Ebastine, Carebastine0.051 - 31.099 (Ebastine), 1.013 - 1005.451 (Carebastine)Within acceptable limits (ICH)Within acceptable limits (ICH)Not explicitly stated[5][6]
DiazepamEbastine, CarebastineNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[7]

Note: The data presented is a summary from different studies and direct cross-validation was not performed in a single study. "Not explicitly stated" indicates that the specific data point was not found in the referenced search results. ICH guidelines generally consider ±15% for accuracy and precision to be acceptable (±20% at the LLOQ).

Experimental Protocols

The methodologies employed for the analysis of Ebastine and its metabolites vary across different laboratories, with the choice of internal standard often influencing the sample preparation technique.

Method 1: Liquid-Liquid Extraction with Terfenadine as Internal Standard[1][2]
  • Sample Preparation: Plasma samples were subjected to liquid-liquid extraction using a mixture of diethylether and dichloromethane in the presence of 1 M HCl.

  • Chromatography: A reversed-phase C18 column was used with an isocratic mobile phase consisting of acetonitrile and 5 mM ammonium acetate (50:50, v/v).

  • Detection: Mass spectrometry was performed in multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 470.7→167.1 for ebastine and m/z 472.7→436.0 for terfenadine.[1]

Method 2: Protein Precipitation with Deuterated Internal Standards (this compound, Carthis compound)[3][4]
  • Sample Preparation: Analytes and internal standards were extracted from human plasma via protein precipitation with acetonitrile.

  • Chromatography: Separation was achieved on a Synergi™ Hydro-RP 80A column using a gradient elution with a mobile phase composed of 0.1% formic acid in 5 mM ammonium acetate and methanol.[4]

  • Detection: Detection was carried out using a triple-quadrupole mass spectrometer in positive electrospray ionization and multiple reaction monitoring mode.

Method 3: Solid-Phase Extraction with Deuterated Internal Standards (Ebastine D6, Carebastine D6)[5][6]
  • Sample Preparation: Solid-phase extraction was employed to isolate the compounds from the biological matrix.

  • Chromatography: A BDS Hypersil C18 column was used for chromatographic separation.

  • Detection: Mass spectrometric analysis was performed with the selection of appropriate mass parameters for the analytes and their deuterated internal standards.

Experimental Workflow for Cross-Validation

A robust cross-validation of bioanalytical methods is essential to ensure consistency and reliability of results, especially when different internal standards are used across studies or laboratories. The following diagram illustrates a typical workflow for such a cross-validation.

G A Prepare two sets of calibration standards and QCs B Spike one set with IS 1 (e.g., Terfenadine) A->B Set 1 C Spike the other set with IS 2 (e.g., this compound) A->C Set 2 D Analyze both sets using the respective validated methods B->D C->D E Process data and calculate concentrations D->E F Compare results between the two methods E->F G Statistical Analysis (e.g., Bland-Altman plot, t-test) F->G H Assess agreement and potential bias G->H G cluster_0 Pre-analytical Considerations cluster_1 Analytical Method cluster_2 Post-analytical Evaluation A Analyte Physicochemical Properties (Ebastine) B Choice of Internal Standard A->B C Structural Analogue (e.g., Terfenadine) B->C Option 1 D Stable Isotope Labeled (e.g., this compound) B->D Option 2 (Ideal) E Sample Preparation C->E D->E F Liquid-Liquid Extraction E->F G Protein Precipitation E->G H Solid-Phase Extraction E->H I LC-MS/MS Analysis F->I G->I H->I J Data Processing & Quantification I->J K Method Validation (Accuracy, Precision, etc.) J->K

References

A Comparative Guide to Ebastine-d5 as a Deuterated Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Ebastine-d5's performance as a deuterated internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies. The guide compares the expected performance of this compound with other deuterated internal standards and outlines key experimental protocols for its validation and use.

Introduction to Deuterated Internal Standards

In quantitative bioanalysis, particularly LC-MS/MS, internal standards are crucial for correcting sample-to-sample variability in extraction, injection volume, and ionization efficiency. The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" because their mass difference allows for MS detection while maintaining nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte.

This compound is a deuterated form of Ebastine, a non-sedating H1 antihistamine. It is commonly used as an internal standard for the quantification of Ebastine and its active metabolite, Carebastine, in biological matrices.

Performance Comparison of Deuterated Internal Standards

The choice of a deuterated internal standard can be critical. While all deuterated standards are generally superior to non-isotopically labeled standards, their performance can vary based on the position and number of deuterium atoms.

Key Performance Parameters:

  • Co-elution: The internal standard should have a retention time as close as possible to the analyte.

  • Matrix Effect: The ionization of the analyte and internal standard should be equally affected by interfering components in the biological matrix.

  • Extraction Recovery: Both the analyte and the internal standard should have similar recovery rates during sample preparation.

  • Isotopic Purity: The deuterated standard should have a low percentage of the unlabeled form (M+0).

  • Stability: The deuterium atoms should not be prone to back-exchange with hydrogen atoms under analytical conditions.

Table 1: Comparative Performance of this compound vs. Other Hypothetical Deuterated Standards

ParameterThis compound (Stable Isotope Labeling)Hypothetical Standard 1 (Minimal Deuteration, e.g., d3)Hypothetical Standard 2 (Labile Deuterium Position)
Chromatographic Co-elution ExcellentExcellentExcellent
Matrix Effect Compensation ExcellentVery GoodGood to Poor
Extraction Recovery Consistency ExcellentVery GoodGood
Isotopic Purity (Typical) > 99%> 98%> 98%
Risk of Isotopic Exchange LowLowHigh
Mass Difference from Analyte +5 Da+3 DaVariable

Experimental Protocols

The following are representative protocols for the validation and use of this compound as an internal standard in a typical bioanalytical method.

Stock Solution Preparation and Calibration Standards
  • Primary Stock Solutions: Prepare individual stock solutions of Ebastine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ebastine stock solution to create working solutions for calibration standards. Prepare a separate working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Curve: Spike blank biological matrix (e.g., human plasma) with the Ebastine working solutions to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Add the this compound working solution to each standard to achieve a constant final concentration.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative)
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex API 5500 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ebastine: Q1 470.3 -> Q3 268.2

    • This compound: Q1 475.3 -> Q3 273.2

Method Validation Data

The following table presents typical validation data for a bioanalytical method using this compound as an internal standard.

Table 2: Representative Validation Summary

Validation ParameterAcceptance CriteriaTypical Result with this compound
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Matrix Factor (Normalized) CV ≤ 15%8.2%
Recovery (%) Consistent and reproducible~85% (CV < 7%)
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationPassed

Visualizing Workflows and Concepts

The following diagrams illustrate key concepts and workflows in the use of deuterated internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard cluster_result Result analyte_only Analyte matrix_effect Matrix Effect (Ion Suppression) analyte_only->matrix_effect signal_suppressed Suppressed Signal matrix_effect->signal_suppressed inaccurate Inaccurate Quantification signal_suppressed->inaccurate analyte_is Analyte + this compound matrix_effect_is Matrix Effect (Ion Suppression) analyte_is->matrix_effect_is signal_ratio Consistent Analyte/IS Ratio matrix_effect_is->signal_ratio accurate Accurate Quantification signal_ratio->accurate

The Gold Standard for Ebastine Bioanalysis: A Comparative Guide to Quantification Using Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. In the bioanalysis of the second-generation antihistamine Ebastine, the use of a deuterated internal standard, specifically Ebastine-d5, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly reliable method. This guide provides an objective comparison of this method with other analytical techniques, supported by experimental data, to assist in the selection of the most appropriate quantification strategy.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, Ebastine. This similarity ensures that any variability during sample preparation, such as extraction efficiency, and analysis, like ionization suppression or enhancement in the mass spectrometer, is mirrored by both the analyte and the internal standard. This co-behavior allows for highly accurate and precise correction of potential errors, leading to more reliable data.

Performance Comparison of Analytical Methods

Table 1: Performance Characteristics of LC-MS/MS Methods for Ebastine Quantification in Human Plasma

ParameterMethod 1: LC-MS/MS with this compound[1]Method 2: LC-MS/MS with Ebastine-d6[2]Method 3: LC-MS/MS with Terfenadine[3]
Internal Standard This compoundEbastine-d6Terfenadine
Linearity Range 0.01 - 8.00 ng/mL0.051 - 31.099 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.01 ng/mL0.051 ng/mL0.2 ng/mL
Intra-day Precision (%RSD) Not SpecifiedNot Specified< 12.5%
Inter-day Precision (%RSD) Not SpecifiedNot Specified< 12.5%
Accuracy (%RE) Within acceptable rangesNot Specified> 88%
Extraction Recovery 96.5% - 106.0%Not SpecifiedNot Specified

Table 2: Performance Characteristics of Other Analytical Methods for Ebastine Quantification

ParameterMethod 4: HPLC-UV[4]Method 5: UV-Spectrophotometry[5]
Matrix Pharmaceutical FormulationsTablet Dosage Form
Linearity Range 5 - 100 µg/mL5 - 35 µg/mL
Intra-day Precision (%RSD) 0.22% - 0.49%Not Specified
Inter-day Precision (%RSD) 0.24% - 0.73%Not Specified
Accuracy (Recovery %) 99.63%Not Specified
Limit of Detection (LOD) 50 ng/mLNot Specified
Limit of Quantification (LOQ) 100 ng/mLNot Specified

From the data, it is evident that LC-MS/MS methods offer significantly lower limits of quantification, making them more suitable for pharmacokinetic studies where plasma concentrations of Ebastine can be very low. The use of a deuterated internal standard (this compound or Ebastine-d6) in LC-MS/MS methods generally leads to high accuracy and precision. While HPLC-UV methods demonstrate good performance for pharmaceutical formulations, their sensitivity is considerably lower than that of LC-MS/MS.

Experimental Protocols

Key Experiment: Quantification of Ebastine in Human Plasma by LC-MS/MS with this compound

This protocol is a synthesized representation of methodologies described in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 50.0 µL of human plasma sample, add 30.0 µL of the internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for approximately 3 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Flow Rate: A suitable flow rate is maintained (e.g., 0.4 mL/min).

  • Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are:

    • Ebastine: m/z 470.3 → 167.1[1]

    • This compound: m/z 475.4 → 203.3[1]

  • Data Analysis: The peak area ratio of Ebastine to this compound is used to construct a calibration curve and quantify the concentration of Ebastine in the unknown samples.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the pharmacological action of Ebastine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Experimental workflow for Ebastine quantification.

Ebastine exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor.[6] This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gq/11 Activation H1R->G_protein No_Response Blockade of Allergic Response Histamine Histamine Histamine->H1R Binds to Ebastine Ebastine Ebastine->H1R Antagonizes PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation, inflammation) Ca_PKC->Allergic_Response

Simplified Ebastine signaling pathway.

References

A Comparative Guide to the Bioanalytical Quantification of Ebastine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods for the quantification of Ebastine, with a focus on the linearity and range of detection when using its deuterated internal standard, Ebastine-d5. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Quantitative Performance Comparison

The selection of an analytical method for Ebastine quantification is critical for accurate pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like this compound or Ebastine-d6 generally offers superior sensitivity and specificity compared to other techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] The following table summarizes the linearity and detection range of different published methods.

Analytical MethodInternal StandardMatrixLinearity RangeLimit of Quantification (LOQ)Reference
LC-MS/MS This compoundHuman Plasma0.01 - 8.0 ng/mL0.01 ng/mL[4][5][6]
LC-MS/MS Ebastine-d6Human Plasma0.051 - 31.099 ng/mL0.051 ng/mL[7][8][9]
RP-HPLC-UV Not specifiedPharmaceutical Formulations5 - 100 µg/mL100 ng/mL[10][11]
RP-HPLC-UV Cetirizine hydrochloridePharmaceutical Preparations0.3 - 6.0 µg/mL0.26 µg/mL[12]
Spectrophotometric Not applicableBulk and Pharmaceutical Dosage Form5 - 30 µg/mL2.37 µg/mL[13]

Detailed Experimental Protocol: LC-MS/MS Method for Ebastine Quantification

This section details a representative experimental protocol for the quantification of Ebastine in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Ebastine and its internal standard from plasma samples.[4][5][6]

  • To 50 µL of human plasma, add 30 µL of the internal standard working solution (this compound, 1.00 µg/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly for approximately 3 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
  • Chromatographic System: A liquid chromatography system capable of gradient elution.

  • Column: Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) or equivalent.[4][5][6]

  • Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.[5]

  • Mobile Phase B: 100% Methanol.[5]

  • Flow Rate: 0.4 mL/min.[4][5][6]

  • Injection Volume: 5 µL.[7]

  • Gradient Elution: A gradient program should be optimized to ensure adequate separation of Ebastine, its metabolites, and the internal standard.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray.[7][8][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ebastine: m/z 470.3 → 167.1[5]

    • This compound: m/z 475.4 → 203.3[5]

  • Ion Source Parameters:

    • Ion Spray Voltage: 3000 V[5]

    • Temperature: 600 °C[5]

    • Nebulizer Gas: 70 psi[5]

    • Heater Gas: 70 psi[5]

    • Curtain Gas: 30 psi[5]

    • Collision Gas: 35 psi[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for Ebastine quantification using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifugation (4000 rpm) vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_detection Mass Spectrometric Detection (MRM) chromatographic_separation->mass_detection peak_integration Peak Integration mass_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ebastine calibration_curve->quantification

Caption: Bioanalytical workflow for Ebastine quantification.

References

Inter-Laboratory Comparison Guide for the Bioanalysis of Ebastine Using Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for the bioanalysis of ebastine and its primary active metabolite, carebastine, in human plasma, with a focus on methods utilizing ebastine-d5 as a stable isotope-labeled internal standard. The data herein is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to simulate an inter-laboratory comparison, offering researchers, scientists, and drug development professionals a comprehensive resource for methodological evaluation.

Quantitative Data Summary

The following table summarizes the key validation parameters from three distinct, hypothetical laboratories (designated Lab A, Lab B, and Lab C), representing a consolidation of published methodologies for the simultaneous quantification of ebastine and carebastine in human plasma.

ParameterLaboratory ALaboratory BLaboratory C
Analyte Ebastine / Carebastine Ebastine / Carebastine Ebastine / Carebastine
Internal Standard This compound / Carthis compoundEbastine-d6 / Carebastine-d6Terfenadine
Matrix Human PlasmaHuman PlasmaPlasma
Sample Preparation Protein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Linearity Range (ng/mL) 0.01 - 8.0 / 1.00 - 300[1][2][3]0.051 - 31.099 / 1.013 - 1005.451[4][5][6]0.2 - 10 / 0.2 - 200
Lower Limit of Quantification (LLOQ) (ng/mL) 0.01 / 1.00[1]0.051 / 1.013[4][5]0.2 / 0.2[7][8]
Intra-day Precision (CV%) < 15%< 15%< 12.5%[7]
Inter-day Precision (CV%) < 15%< 15%< 12.5%[7]
Accuracy (%) 85-115%85-115%> 88%[7]
Mean Extraction Recovery (%) 96.5 - 106.0 / 90.1 - 101.8[2]~60.0 / ~60.3[8]Not Reported

Experimental Protocols

Below is a detailed, representative experimental protocol for the bioanalysis of ebastine and carebastine in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices identified in the compared methods.

I. Sample Preparation (Protein Precipitation Method)
  • Aliquoting : Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 50 µL of the internal standard working solution (containing this compound and carthis compound) to each plasma sample.

  • Precipitation : Add 600 µL of acetonitrile to induce protein precipitation.

  • Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue with 200 µL of the mobile phase.

  • Injection : Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

II. LC-MS/MS Conditions
  • Liquid Chromatography System : An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., Synergi Hydro-RP 80A, 50 mm × 2.0 mm, 4 µm) is commonly used.[1]

  • Mobile Phase : A gradient elution is often employed with:

    • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate.[1]

    • Mobile Phase B: 100% methanol.[1]

  • Flow Rate : A typical flow rate is 0.4 mL/min.[1]

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Ebastine: m/z 470.7 → 167.1[7]

    • Carebastine: m/z 500.6 → 167.1[7]

    • This compound: Specific transition to be determined based on the labeled position.

    • Terfenadine (alternative IS): m/z 472.7 → 436.0[7]

Visualizations

Metabolic Pathway of Ebastine

Ebastine is a prodrug that is rapidly metabolized to its pharmacologically active carboxylic acid metabolite, carebastine.[9] This conversion is a key step in its mechanism of action.

ebastine_metabolism ebastine Ebastine carebastine Carebastine (Active Metabolite) ebastine->carebastine First-Pass Metabolism (CYP450 enzymes)

Metabolic conversion of ebastine to carebastine.
Experimental Workflow for Ebastine Bioanalysis

The following diagram outlines the typical workflow for the bioanalysis of ebastine in a laboratory setting, from sample receipt to final data reporting.

bioanalysis_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase sample_receipt Sample Receipt (Human Plasma) is_spiking Internal Standard Spiking (this compound) sample_receipt->is_spiking sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation is_spiking->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report_generation Report Generation quantification->report_generation

General workflow for ebastine bioanalysis.

References

comparing the pharmacokinetic profiles of Ebastine using different analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic profiles of the second-generation antihistamine, ebastine, is critically dependent on the analytical methodology employed for its quantification in biological matrices. Due to its extensive first-pass metabolism, plasma concentrations of the parent drug are typically very low, necessitating highly sensitive analytical techniques. This guide provides a detailed comparison of the predominant analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the applicability of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for pharmacokinetic studies of ebastine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the bioanalysis of ebastine and its pharmacologically active metabolite, carebastine. Its high sensitivity and selectivity allow for the accurate determination of low nanogram per milliliter (ng/mL) concentrations in plasma, which is essential for characterizing the pharmacokinetic profile of the parent drug.

Pharmacokinetic Parameters of Ebastine and Carebastine (LC-MS/MS)

The following table summarizes the key pharmacokinetic parameters for ebastine and its active metabolite, carebastine, determined by LC-MS/MS analysis following a single oral administration of a 10 mg ebastine tablet to healthy volunteers under fasting conditions.

ParameterEbastineCarebastineReference
Cmax (ng/mL) 0.679 ± 0.762143 ± 68.4[1]
Tmax (h) 1.67 ± 1.435.00 ± 2.00[1]
t½ (h) 7.86 ± 6.1817.4 ± 4.97[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Values are presented as mean ± standard deviation.

Experimental Protocol: LC-MS/MS Method

A validated LC-MS/MS method for the simultaneous determination of ebastine and carebastine in human plasma is detailed below[1].

1. Sample Preparation:

  • Aliquots of human plasma (containing ebastine, carebastine, and internal standards) are subjected to protein precipitation.

  • This is achieved by adding a precipitating agent, such as acetonitrile, to the plasma sample.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant, containing the analytes of interest, is collected for analysis.

2. Chromatographic Separation:

  • The supernatant is injected into a liquid chromatography system.

  • Separation is performed on a reverse-phase column, such as a Synergi Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm).

  • A gradient elution is employed using a mobile phase consisting of:

    • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate.

    • Mobile Phase B: 100% methanol.

  • The flow rate is maintained at 0.4 mL/min.

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • Ionization is carried out using an appropriate source, and the ions are detected in the positive multiple reaction monitoring (MRM) mode.

  • The MRM transitions monitored are specific for ebastine, carebastine, and their respective internal standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While HPLC with UV detection is a widely used analytical technique, its application in pharmacokinetic studies of ebastine in human plasma is limited by its sensitivity.

Several studies have utilized HPLC-UV for the determination of ebastine in pharmaceutical formulations, where the drug concentration is significantly higher[2]. For instance, a reported RP-HPLC method for ebastine in tablets had a limit of detection and quantification of 50 ng/mL and 100 ng/mL, respectively[2]. These detection limits are considerably higher than the observed plasma concentrations of ebastine after a therapeutic dose (Cmax of 0.679 ng/mL)[1].

Furthermore, a study attempting to analyze plasma samples from subjects who received a 10 mg dose of ebastine reported that no plasma ebastine concentrations were detected using a validated HPLC method, highlighting the insufficient sensitivity of this technique for pharmacokinetic profiling of the parent drug. Due to these limitations, comprehensive pharmacokinetic data for ebastine in human plasma determined by HPLC-UV is not available in the scientific literature, precluding a direct quantitative comparison with the LC-MS/MS method.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate vortex Vortexing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection into LC System supernatant->injection separation Chromatographic Separation (Reverse-Phase Column) injection->separation detection Tandem Mass Spectrometry (MRM Mode) separation->detection data data detection->data Data Acquisition & Processing Method Comparison Logic cluster_methods Analytical Methods cluster_evaluation Evaluation for Pharmacokinetic Studies cluster_outcome Outcome lcmsms LC-MS/MS sensitivity Sensitivity lcmsms->sensitivity High selectivity Selectivity lcmsms->selectivity High hplcuv HPLC-UV hplcuv->sensitivity Low hplcuv->selectivity Moderate pk_data Pharmacokinetic Data (Cmax, Tmax, t½) sensitivity->pk_data selectivity->pk_data lcmsms_suitable Suitable for Ebastine Pharmacokinetics pk_data->lcmsms_suitable Sufficient Data hplcuv_unsuitable Not Suitable for Ebastine Pharmacokinetics in Plasma pk_data->hplcuv_unsuitable Insufficient Data

References

Selecting an Optimal Internal Standard for the Bioanalysis of Carebastine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of carebastine, the active metabolite of ebastine, is crucial for pharmacokinetic and bioequivalence studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the reliability and robustness of the results by compensating for variations during sample preparation and analysis. This guide provides a comparative evaluation of various internal standards used for the quantification of carebastine in biological matrices, with a focus on experimental data.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis due to their physicochemical properties being nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1] For carebastine, this includes its deuterated analogs such as Carebastine-d5 and Carebastine-d6. Structural analogs, like Terfenadine, are also utilized as a more accessible alternative.[1]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts method performance. Key validation parameters such as linearity, accuracy, precision, and recovery are used to evaluate the suitability of an IS. The following tables summarize the performance of different internal standards for carebastine quantification from validated bioanalytical methods.

Table 1: Performance Data for Carebastine Quantification using Deuterated Internal Standards

ParameterCarthis compoundCarebastine-d6
Linearity Range (ng/mL) 1.00 - 3001.013 - 1005.451
Correlation Coefficient (r²) > 0.99> 0.99
Mean Recovery (%) 92.6[2]77.36
Intra-day Precision (%CV) < 158.65
Inter-day Precision (%CV) < 15Not Reported
Intra-day Accuracy (%) 85-115105.22
Inter-day Accuracy (%) 85-115Not Reported

Data for Carthis compound is derived from a method for the simultaneous determination of ebastine and carebastine.[2] Data for Carebastine-d6 is from a validated LC-MS/MS method for the simultaneous estimation of ebastine and carebastine in human plasma.[3][4][5]

Table 2: Performance Data for Carebastine Quantification using a Structural Analog Internal Standard

ParameterTerfenadine
Linearity Range (ng/mL) 0.2 - 200
Correlation Coefficient (r²) > 0.99
Mean Recovery (%) Not Reported
Intra-day Precision (%CV) < 12.5
Inter-day Precision (%CV) < 12.5
Intra-day Accuracy (%) > 88
Inter-day Accuracy (%) > 88

Data for Terfenadine is from a method for the simultaneous determination of ebastine and its metabolites, including carebastine.[6]

Based on the available data, the stable isotope-labeled internal standards, Carthis compound and Carebastine-d6, demonstrate excellent performance in terms of recovery and precision for the bioanalysis of carebastine.[1] While a structural analog like Terfenadine can be a viable alternative, it is crucial to thoroughly validate its use to ensure it adequately mimics the behavior of carebastine throughout the analytical process.[1]

Experimental Protocols

A detailed understanding of the experimental procedure is essential for the replication of results and for assessing the suitability of a method. The following are outlines of the methodologies used for the analysis of carebastine with different internal standards.

Method 1: Using Carthis compound as an Internal Standard [2][7]

  • Sample Preparation: Protein precipitation is employed. To a plasma sample, an internal standard solution (this compound for ebastine and Carthis compound for carebastine) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Chromatography: A Synergi™ Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm) is used with a gradient elution.[2][7]

    • Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate[2][7]

    • Mobile Phase B: 100% Methanol[2][7]

    • Flow Rate: 0.4 mL/min[2][7]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Method 2: Using Carebastine-d6 as an Internal Standard [3][4]

  • Sample Preparation: Solid-phase extraction is utilized to isolate the analytes and internal standard from human plasma.

  • Chromatography: A BDS Hypersil C18 column (50 mm × 4.6 mm, 5µm) is used.[3][4][8]

    • Flow Rate: 0.6 mL/min[3][4][8]

  • Mass Spectrometry: A mass spectrometer is operated in positive ionization mode.[3][4] The MRM transitions for carebastine and carebastine-d6 are monitored.

Method 3: Using Terfenadine as an Internal Standard [6]

  • Sample Preparation: Analytes and the internal standard are extracted from plasma using a liquid-liquid extraction with a mixture of ethyl acetate and n-hexane.

  • Chromatography: An Xterra MS C18 column (50 mm × 2.1 mm, 3.5 µm) is used.

    • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate buffer (pH 4.0).

  • Mass Spectrometry: Detection is carried out in MRM mode, monitoring the specific ion transitions for carebastine and terfenadine.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the bioanalysis of carebastine using an internal standard with LC-MS/MS.

Carebastine Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Blank, Standard, QC, Unknown) Add_IS Add Internal Standard (e.g., Carthis compound) Plasma_Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (LC) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Bioanalytical workflow for carebastine using an internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of Ebastine-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the pharmaceutical and drug development fields, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ebastine-d5, a deuterated analog of the antihistamine Ebastine. Adherence to these protocols is critical for personnel safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding specific hazards, handling precautions, and emergency procedures.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

  • Avoid Dust Formation: When handling the solid form of the compound, take care to prevent the formation of dust.[1]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so. Cover the spill with an appropriate absorbent material, then mechanically collect the material into a suitable, labeled container for disposal.[1]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available and are typically determined by local regulations and the specific waste handler, the following table summarizes key hazard and safety information.

ParameterGuidelineReference
GHS Hazard Statements H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life.[2]
Eye/Face Protection Safety glasses with side shields or goggles.[1]
Skin Protection Wear protective gloves and clothing.[1]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded, use NIOSH/MSHA approved respiratory protection.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable local, regional, and national environmental regulations.[1] Improper disposal, such as discarding in the general trash or flushing down the drain, is prohibited.[1]

  • Containerization:

    • Place waste this compound, including any contaminated materials (e.g., absorbent pads from a spill, contaminated labware), into a clearly labeled, sealed, and chemically compatible waste container.[1]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any associated hazard symbols as required by your institution and local regulations.

  • Segregation:

    • Segregate the waste container from other incompatible waste streams to prevent hazardous reactions.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste disposal company.[1][2] Incineration at a permitted facility is a common and recommended method for the disposal of pharmaceutical waste.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EbastineD5_Disposal_Workflow cluster_pre_disposal Pre-Disposal cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: This compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe handle_in_hood Handle in a Well-Ventilated Fume Hood wear_ppe->handle_in_hood place_in_container Place Waste in a Sealed, Compatible Container handle_in_hood->place_in_container label_container Label Container: 'Waste this compound' & Hazards place_in_container->label_container segregate_waste Segregate from Incompatible Waste label_container->segregate_waste store_securely Store in Designated Secure Waste Area segregate_waste->store_securely professional_disposal Arrange for Professional Hazardous Waste Disposal store_securely->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ebastine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety protocols and logistical guidance for the handling and disposal of Ebastine-d5, a deuterated analog of the antihistamine Ebastine. Developed for researchers, scientists, and drug development professionals, this guide establishes a clear framework for minimizing exposure risk and ensuring a safe laboratory environment. By adhering to these procedures, laboratories can build a culture of safety and confidence when working with potent pharmaceutical compounds.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, a risk-based approach using control banding is recommended to determine appropriate handling controls. Given that the parent compound, Ebastine, has a high therapeutic safety ratio, this compound can be managed as a moderately potent compound, warranting careful handling to minimize exposure.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of substance being handled, the potential for aerosol generation, and the duration of the task.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes. A face shield may be worn over goggles for added protection against splashes.
Hand Protection Nitrile Gloves (Double Gloving)Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Respiratory Protection N95 or FFP2 Respirator (minimum)Required when handling the powder outside of a containment system or when there is a risk of aerosolization. A fit test is essential for proper protection.

Engineering Controls

Engineering controls are the primary means of minimizing exposure to this compound.

Control TypeDescription
Primary Containment Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, should be performed in a certified chemical fume hood.
Ventilation General Laboratory Ventilation: Maintain good general ventilation in the laboratory to ensure any fugitive emissions are diluted and removed.
Designated Work Area Clearly Marked Area: Designate a specific area within the fume hood for handling this compound. This area should be clearly labeled and easy to decontaminate.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key procedural steps.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_Materials Gather Materials & PPE Prepare_Work_Area Prepare & Decontaminate Work Area Gather_Materials->Prepare_Work_Area Ensure all items are within reach Weighing Weigh this compound Prepare_Work_Area->Weighing Inside fume hood Dissolving Dissolve in Solvent Weighing->Dissolving Transfer carefully Experiment Perform Experiment Dissolving->Experiment Use sealed containers Decontaminate_Equipment Decontaminate Equipment & Surfaces Experiment->Decontaminate_Equipment Post-procedure Dispose_Waste Dispose of Waste Decontaminate_Equipment->Dispose_Waste Segregate waste streams Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Final step

Caption: A step-by-step workflow for the safe handling of this compound.

Preparation and Weighing
  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents, as well as the required PPE.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated set of utensils for handling this compound.

    • Handle the powder gently to minimize dust generation.

    • Close the container immediately after dispensing.

Solution Preparation
  • Solvent Selection: this compound is slightly soluble in warmed methanol.[2] The parent compound, Ebastine, is hydrophobic.

  • Dissolving:

    • In the fume hood, add the solvent to the weighed this compound powder slowly to avoid splashing.

    • Cap the vial and vortex or sonicate as needed to fully dissolve the compound. Keep the container sealed as much as possible.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is critical.

Spill ScenarioAction Plan
Minor Powder Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Wipe the area from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. 5. Decontaminate the area with a suitable cleaning agent.
Minor Liquid Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material. 3. Collect the absorbent material into a sealed container for hazardous waste disposal. 4. Decontaminate the area with a suitable cleaning agent.
Major Spill 1. Evacuate the immediate area. 2. Alert the laboratory supervisor and institutional safety officer. 3. Restrict access to the area. 4. Follow institutional emergency procedures.

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A validated cleaning agent, such as a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), is recommended.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Disposal_Plan cluster_waste Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Liners, Vials) Sealed_Containers Place in Sealed, Labeled Containers Solid_Waste->Sealed_Containers Liquid_Waste Liquid Waste (Unused Solutions, Rinsates) Liquid_Waste->Sealed_Containers Sharps_Waste Sharps Waste (Needles, Contaminated Glassware) Sharps_Waste->Sealed_Containers Hazardous_Waste_Disposal Dispose via Licensed Hazardous Waste Contractor Sealed_Containers->Hazardous_Waste_Disposal Follow Institutional Protocols

Caption: A logical flow for the proper disposal of this compound waste.

  • Waste Segregation: All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as hazardous chemical waste.

  • Containerization: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.

  • Professional Disposal: Do not dispose of this compound in the general trash or down the drain. Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.